2,3,5-Tribromopyridine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,3,5-tribromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHYMJRPJFVNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347971 | |
| Record name | 2,3,5-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75806-85-8 | |
| Record name | 2,3,5-Tribromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75806-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Tribromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5-Tribromopyridine (CAS Number: 75806-85-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Tribromopyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern and the presence of three bromine atoms make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1] The pyridine scaffold itself is a cornerstone in medicinal chemistry, and the introduction of bromine atoms can significantly modulate the physicochemical properties of the molecule, influencing its pharmacokinetic profile and biological activity.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis method, key applications in synthetic chemistry with a focus on cross-coupling reactions, and an exploration of the biological activities of related brominated pyridine derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Br₃N | [2] |
| Molecular Weight | 315.80 g/mol | [2] |
| CAS Number | 75806-85-8 | [2] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 120-123 °C | [2] |
| Boiling Point | Decomposes before boiling | [2] |
| Density | 2.48 g/cm³ | [2] |
| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF); insoluble in water. | [2] |
| Stability | Hygroscopic; should be stored under an inert atmosphere. | [2] |
Synthesis
A plausible synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for this compound.
Representative Experimental Protocol (Adapted from analogous syntheses):
Step 1: Synthesis of 2-Amino-3,5-dibromopyridine
In a suitable reaction vessel, 2-aminopyridine is dissolved in an appropriate solvent such as acetic acid.[6] To this solution, a solution of bromine in the same solvent is added dropwise while maintaining a controlled temperature.[6] The resulting mixture is stirred for a specified period to allow for the completion of the bromination reaction. The product, 2-amino-3,5-dibromopyridine, can then be isolated by filtration and purified by recrystallization.[6]
Step 2: Synthesis of this compound via Sandmeyer Reaction
2-Amino-3,5-dibromopyridine is dissolved in an aqueous hydrobromic acid solution and cooled to a low temperature (typically 0-5 °C).[4] A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.[4] This intermediate is subsequently added to a solution of cuprous bromide (CuBr) in hydrobromic acid.[4] The reaction mixture is heated to facilitate the replacement of the diazonium group with a bromine atom. The final product, this compound, can be isolated by extraction and purified by techniques such as column chromatography or recrystallization.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the construction of more complex, polysubstituted pyridine derivatives. The differential reactivity of the bromine atoms at the 2, 3, and 5 positions can be exploited to achieve regioselective functionalization. One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[7][8] It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This compound can serve as the halide partner in such reactions, allowing for the introduction of various aryl or heteroaryl substituents onto the pyridine ring.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling (Adapted from a related system): [9]
A reaction vessel is charged with this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A suitable solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or isopropanol) and water, is added.[9][10] The reaction mixture is heated with stirring for a period ranging from a few hours to overnight, depending on the specific substrates and catalyst used.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by extraction and the desired product is purified by column chromatography.
Biological Activity and Relevance in Drug Discovery
While specific biological data for this compound itself is limited in the public domain, the broader class of brominated pyridines and their derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities.[11] These compounds have shown promise as anticancer and antimicrobial agents.[11]
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of various brominated pyridine derivatives against a range of cancer cell lines.[11][12] The introduction of bromine atoms can enhance the lipophilicity of the pyridine scaffold, potentially improving cell membrane permeability and interaction with biological targets.
| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) |
| Dimeric Pyridinium Bromides | A549 (Lung Carcinoma) | 11.25 ± 0.01 |
| Dimeric Pyridinium Bromides | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 |
| Pyridine-bridged Combretastatin Analogues | Various human cancer cell lines | Comparable to Combretastatin-A4 |
| Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives | H460, HuTu80, DU145, MCF-7, M-14, HT-29 | 3.36 to >582.26 |
Table 2: In vitro anticancer activity of selected brominated pyridine derivatives.[11][13]
The mechanisms by which these compounds exert their anticancer effects are varied and often depend on the specific substitutions on the pyridine ring. Some derivatives of the broader thieno[2,3-b]pyridine class have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.[14]
Signaling Pathways
The precise signaling pathways modulated by this compound are not well-defined. However, research on more complex molecules containing the thieno[2,3-b]pyridine core, which can be synthesized from precursors like this compound, has implicated the inhibition of enzymes such as phosphoinositide-specific phospholipase C-γ (PLC-γ).[15] PLC-γ is a key enzyme in signal transduction pathways that regulate cell growth, differentiation, and motility, making it a plausible target for anticancer therapies.[15] Additionally, other pyridine-based compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[9] For example, some pyridinium bromides have been studied for their potential to inhibit B-Raf kinase.[16]
Caption: Potential signaling pathways targeted by brominated pyridine derivatives.
Spectroscopic Data
Spectroscopic characterization is crucial for confirming the identity and purity of this compound. While a definitive, publicly available, and fully assigned set of spectra for this specific compound is not provided in the search results, typical spectral characteristics for related brominated pyridines can be inferred.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Two signals in the aromatic region, each corresponding to a single proton on the pyridine ring. The chemical shifts and coupling constants would be influenced by the positions of the three bromine atoms. |
| ¹³C NMR | Five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts would be significantly affected by the attached bromine atoms. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring. A strong C-Br stretching vibration would also be expected in the lower frequency region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (315.79 g/mol ), with a characteristic isotopic pattern due to the presence of three bromine atoms. |
Table 3: Expected spectroscopic features for this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and its utility in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling reaction make it an important tool for organic and medicinal chemists. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound itself, the demonstrated anticancer and antimicrobial properties of the broader class of brominated pyridines underscore the importance of this scaffold in drug discovery. This technical guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this important heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Tribromopyridine is a halogenated heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical development. Its utility as a versatile building block in organic synthesis necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular structure, melting point, boiling point, solubility, and other relevant identifiers. Detailed experimental protocols for the determination of key physical properties are also presented, alongside a logical workflow for its synthesis, to support researchers in their laboratory work.
Introduction
This compound (CAS No. 75806-85-8) is a crystalline solid that serves as a crucial intermediate in the synthesis of more complex molecules.[1][2] Its trifunctionalized pyridine ring offers multiple reaction sites for further chemical modification, making it a valuable precursor for the development of novel biologically active compounds.[2] This guide aims to consolidate the available data on its physicochemical properties to facilitate its effective use in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for predicting its behavior in various chemical and biological systems, as well as for designing appropriate experimental conditions.
General and Structural Information
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | Tribromopyridine; 2,3,5-TBP | [1] |
| CAS Number | 75806-85-8 | [1][3] |
| Molecular Formula | C₅H₂Br₃N | [1][3] |
| Molecular Weight | 315.79 g/mol | [3] |
| 315.80 g/mol | [1] | |
| Appearance | White to pale yellow crystalline powder | [1] |
| Off-white to white crystalline powder | [2] | |
| Odor | Slight characteristic odor | [1] |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Melting Point | 120-123°C | [1] |
| 44.0 to 48.0 °C | [4][5] | |
| Boiling Point | Decomposes before boiling | [1] |
| 160°C (lit.) | [4][6] | |
| Density | 2.48 g/cm³ | [1] |
| 2.406 ± 0.06 g/cm³ (Predicted) | [4] | |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) | [1] |
| Insoluble in water | [1] | |
| Stability | Hygroscopic, store under inert atmosphere | [1] |
| Purity (by HPLC) | ≥99.0% | [1] |
| Moisture (Karl Fischer) | ≤0.2% | [1] |
Note: Discrepancies in reported melting and boiling points may arise from different experimental conditions or sample purities.
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity and can be determined using a melting point apparatus.
Methodology:
-
A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range.[7]
Determination of Boiling Point
For compounds that do not decompose at their boiling point, a simple distillation apparatus can be used.
Methodology:
-
A sample of the liquid is placed in a round-bottom flask.
-
A distillation apparatus is assembled with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.[7]
-
The liquid is heated to boiling, and the vapor is allowed to condense and be collected.
-
The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[7]
Caution: As some sources indicate that this compound decomposes before boiling, this procedure should be performed with caution and under appropriate safety measures.
Determination of Solubility
The solubility of a compound in various solvents is determined by observing the dissolution of the solute in the solvent.
Methodology:
-
A small, measured amount of this compound is added to a test tube containing a known volume of the solvent.
-
The mixture is agitated (e.g., by vortexing) at a constant temperature.
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, more solute is added until saturation is reached. The solubility is then expressed in terms of concentration (e.g., mg/mL or mol/L).
Logical Workflow and Diagrams
As this compound is primarily a synthetic intermediate, a logical workflow for its synthesis is more relevant than a signaling pathway. The following diagram illustrates a general synthetic approach.
Caption: A generalized workflow for the synthesis of this compound.
The determination of the physicochemical properties of this compound follows a systematic experimental workflow.
Caption: Experimental workflow for determining physicochemical properties.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a basis for laboratory investigations. A clear understanding of these properties is paramount for the successful application of this versatile compound in the synthesis of novel pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H2Br3N | CID 628798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | 75806-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 75806-85-8 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Determining the Solubility of 2,3,5-Tribromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2,3,5-Tribromopyridine in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols to enable researchers to generate this critical data in their own laboratories.
Introduction to this compound and its Solubility
This compound is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research.[1] Its chemical structure, characterized by three bromine atoms on the pyridine ring, suggests that it is a non-polar molecule, which governs its solubility behavior. Qualitative assessments indicate that this compound is soluble in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), and is insoluble in water. However, for applications in drug development, synthetic chemistry, and formulation science, precise quantitative solubility data is essential.
This guide outlines two robust experimental protocols for determining the solubility of this compound: the gravimetric method and a UV-Vis spectroscopic method.
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Mass of this compound ( g/mol ) |
| Dichloromethane (DCM) | 315.79[2] | |||
| Tetrahydrofuran (THF) | 315.79[2] | |||
| Dimethylformamide (DMF) | 315.79[2] | |||
| Acetone | 315.79[2] | |||
| Ethyl Acetate | 315.79[2] | |||
| Toluene | 315.79[2] | |||
| Methanol | 315.79[2] | |||
| Ethanol | 315.79[2] |
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for the quantitative determination of this compound solubility.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
3.1.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials or flasks with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Desiccator
3.1.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess of solid is crucial to ensure that the solution becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish with the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
UV-Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
3.2.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
3.2.2. Experimental Procedure
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution and Measurement:
-
Prepare a saturated solution of this compound as described in the gravimetric method (section 3.1.2, step 1).
-
After equilibration, filter the saturated solution using a syringe filter.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Gravimetric Determination of Solubility.
Caption: Workflow for UV-Vis Spectroscopic Determination of Solubility.
References
In-Depth Technical Guide: Physicochemical Properties of 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 2,3,5-Tribromopyridine, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the physicochemical data, detailed experimental protocols for its determination, and a logical workflow for its synthesis and characterization.
Physicochemical Data of this compound
This compound is a white to pale yellow crystalline powder. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₂Br₃N |
| Molecular Weight | 315.79 g/mol |
| Melting Point | 120-123 °C |
| Appearance | Off-white to white crystalline powder |
| Purity (GC) | ≥ 98% |
| CAS Number | 75806-85-8 |
Experimental Protocols
Melting Point Determination of this compound
The melting point of this compound was determined using the capillary method with a Mel-Temp apparatus.[1]
Materials and Equipment:
-
This compound sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Mel-Temp apparatus or similar melting point device[1]
-
Thermometer calibrated for high-temperature measurements
-
Spatula
-
Mortar and pestle (if sample is not finely powdered)
Procedure:
-
Sample Preparation: A small amount of the this compound sample was placed on a clean, dry watch glass. If necessary, the sample was ground to a fine powder using a mortar and pestle to ensure uniform heat distribution.[2]
-
Capillary Tube Packing: The open end of a capillary tube was pressed into the powdered sample. The tube was then inverted and tapped gently to pack the solid at the sealed end. This process was repeated until a sample column of approximately 3-5 mm in height was achieved.[1][3]
-
Apparatus Setup: The packed capillary tube was inserted into the heating block of the Mel-Temp apparatus.[1] The thermometer was positioned correctly to ensure accurate temperature reading.
-
Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C per minute) was initially used to determine an approximate melting range.[1]
-
Accurate Melting Point Determination: A fresh sample was prepared in a new capillary tube. The apparatus was heated rapidly to a temperature approximately 15 °C below the previously observed melting point.[1] The heating rate was then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[1]
-
Data Recording: The temperature at which the first drop of liquid appeared was recorded as the beginning of the melting range. The temperature at which the entire sample turned into a clear liquid was recorded as the end of the melting range.[1][4] The experiment was repeated to ensure the reproducibility of the results.
Synthesis of this compound (Illustrative Protocol)
Materials:
-
2-Aminopyridine
-
Bromine
-
Acetic acid
-
Sodium nitrite
-
Hydrobromic acid
-
Cuprous bromide (catalyst)
-
Sodium hydroxide
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Bromination: 2-Aminopyridine is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specified period to yield a mixture of brominated aminopyridines.
-
Diazotization and Sandmeyer Reaction: The resulting mixture containing brominated aminopyridines is treated with sodium nitrite in the presence of hydrobromic acid at a low temperature (typically 0-5 °C) to form a diazonium salt. This is followed by a Sandmeyer reaction, where the diazonium salt is decomposed in the presence of a cuprous bromide catalyst to replace the amino group with a bromine atom, leading to the formation of this compound.[5]
-
Work-up and Purification: The reaction mixture is neutralized with a base, such as sodium hydroxide, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization, ensuring product purity and identity.
Caption: Logical workflow for the synthesis and characterization of this compound.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 2,3,5-tribromopyridine. Due to the limited availability of direct experimental mass spectra for this specific isomer in publicly accessible literature, this guide is built upon the foundational principles of mass spectrometry, including established fragmentation patterns of halogenated aromatic compounds and the characteristic isotopic signatures of bromine. This predictive analysis serves as a valuable resource for the identification and structural elucidation of this compound in complex matrices.
Predicted Mass Spectrum and Isotopic Pattern
The molecular weight of this compound (C₅H₂Br₃N) is approximately 315.79 g/mol .[1][2] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). The presence of three bromine atoms in this compound results in a highly characteristic isotopic cluster for the molecular ion. This cluster will exhibit four main peaks (M, M+2, M+4, and M+6) with a theoretical intensity ratio of approximately 1:3:3:1.[3] This distinctive pattern is a key diagnostic feature for identifying compounds containing three bromine atoms.
Proposed Fragmentation Pathways
Under electron ionization, the this compound molecule will be ionized to form a molecular ion radical (M⁺•). This high-energy species will then undergo a series of fragmentation events to produce smaller, more stable ions. The proposed primary fragmentation pathways are detailed below.
Initial Fragmentation Events
The initial and most favorable fragmentation steps are predicted to involve the loss of bromine atoms or the expulsion of a neutral molecule.
-
Loss of a Bromine Radical: The most common initial fragmentation for halogenated compounds is the cleavage of a carbon-halogen bond. In this case, the molecular ion can lose a bromine radical (•Br) to form a dibromopyridinium cation. This will be a prominent fragmentation pathway.
-
Loss of HBr: A rearrangement followed by the elimination of a neutral hydrogen bromide (HBr) molecule is another possible initial fragmentation step.
-
Ring Cleavage: While less common as an initial step for aromatic systems, direct cleavage of the pyridine ring can occur, though it typically follows the initial loss of substituents.
Secondary and Subsequent Fragmentation
The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions.
-
Sequential Loss of Bromine: Following the initial loss of one bromine radical, the resulting dibromopyridinium ion can lose a second and then a third bromine radical.
-
Loss of HCN: A characteristic fragmentation pathway for pyridine and its derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule from the ring structure. This can occur after the loss of one or more bromine atoms.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br). The relative abundance is a prediction based on the general stability of the ions and common fragmentation patterns.
| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation | Predicted Relative Abundance |
| 313/315/317/319 | [C₅H₂⁷⁹Br₃N]⁺• / [C₅H₂⁷⁹Br₂⁸¹BrN]⁺• etc. | Molecular Ion (M⁺•) | Moderate |
| 234/236/238 | [C₅H₂⁷⁹Br₂N]⁺ | [M - Br]⁺ | High |
| 155/157 | [C₅H₂⁷⁹BrN]⁺ | [M - 2Br]⁺ | Moderate |
| 76 | [C₅H₂N]⁺ | [M - 3Br]⁺ | Low |
| 207/209/211 | [C₄H⁷⁹Br₂]⁺ | [M - Br - HCN]⁺ | Moderate |
| 128/130 | [C₄H⁷⁹Br]⁺ | [M - 2Br - HCN]⁺ | Low |
| 50 | [C₄H₂]⁺ | [M - 3Br - HCN]⁺ | Low |
Experimental Protocol: A General Approach
While specific experimental data for this compound is not cited, a general protocol for its analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.
4.1. Sample Preparation
A dilute solution of this compound should be prepared in a volatile organic solvent, such as dichloromethane or methanol, at a concentration of approximately 1-10 µg/mL.
4.2. Instrumentation
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is the recommended instrumentation.
4.3. Gas Chromatography (GC) Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this type of analyte.
4.4. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed logical relationships in the fragmentation of this compound.
Caption: Proposed primary fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
An In-depth Technical Guide to the Synthesis of 2,3,5-Tribromopyridine from Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a multi-step synthetic pathway for the preparation of 2,3,5-tribromopyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, pyridine. The described methodology is based on a sequence of bromination and diazotization reactions, leveraging the directing effects of an amino group to achieve the desired regioselectivity.
Executive Summary
The direct tribromination of pyridine to achieve the 2,3,5-substitution pattern is challenging due to the deactivation of the pyridine ring towards electrophilic substitution and the inherent directing effects which favor substitution at the 3- and 5-positions. This guide, therefore, outlines a more controlled, multi-step approach commencing with 2-aminopyridine, an activated derivative of pyridine. The synthetic strategy involves the sequential introduction of bromine atoms, guided by the activating and directing properties of the amino group, which is subsequently removed in the final step via a Sandmeyer-type reaction. This process, while involving multiple stages, offers a rational and achievable route to the target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the proposed synthesis, including reaction yields and melting points of the intermediates and the final product.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | Monobromination | 2-Aminopyridine | 2-Amino-5-bromopyridine | Bromine, Acetic Acid | Acetic Acid | 62-67 | 132-135 |
| 2 | Dibromination | 2-Amino-5-bromopyridine | 2-Amino-3,5-dibromopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | ~90 | 98-100 |
| 3 | Deaminative Bromination (Sandmeyer) | 2-Amino-3,5-dibromopyridine | This compound | NaNO₂, HBr, CuBr | Water/HBr | 60-70 (Est.) | 120-123 |
Est. = Estimated yield based on similar reported reactions.
Reaction Signaling Pathway
The overall synthetic transformation from pyridine to this compound is depicted below. The initial activation of pyridine to 2-aminopyridine is a standard industrial process and is considered the starting point for this guide. The subsequent steps leverage the ortho- and para-directing effects of the amino group to control the regiochemistry of bromination.
Caption: Overall synthetic pathway from pyridine to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
This procedure is adapted from a well-established method.[1]
Materials:
-
2-Aminopyridine
-
Glacial Acetic Acid
-
Bromine
-
40% Sodium Hydroxide solution
-
Petroleum Ether (b.p. 60-80 °C)
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 2-aminopyridine (1.0 mol) in glacial acetic acid.
-
Cool the solution to below 20 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 mol) in glacial acetic acid dropwise with vigorous stirring over approximately 1 hour. The temperature should be maintained below 20 °C initially, and then allowed to rise to 50 °C towards the end of the addition.
-
After the addition is complete, stir the mixture for an additional hour.
-
Dilute the reaction mixture with water to dissolve the precipitated hydrobromide salt.
-
Neutralize the solution with a 40% sodium hydroxide solution, ensuring the temperature is controlled by external cooling.
-
Collect the precipitated crude product by filtration and wash with water until the washings are neutral.
-
Dry the crude product. To remove the major byproduct, 2-amino-3,5-dibromopyridine, wash the solid with hot petroleum ether.
-
The remaining solid is 2-amino-5-bromopyridine.
Step 2: Synthesis of 2-Amino-3,5-dibromopyridine
This protocol is based on the controlled bromination of 2-amino-5-bromopyridine. Over-bromination of 2-aminopyridine has been noted to produce this compound.[2][3]
Materials:
-
2-Amino-5-bromopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
In a reaction flask, dissolve 2-amino-5-bromopyridine (1.0 mol) in acetonitrile.
-
With stirring, add N-bromosuccinimide (1.05 mol) portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-3,5-dibromopyridine.
Step 3: Synthesis of this compound (Proposed)
This step involves a Sandmeyer-type reaction to replace the amino group with a bromine atom. The following is a general protocol that may require optimization.
Materials:
-
2-Amino-3,5-dibromopyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Water
Procedure:
-
In a reaction vessel, suspend 2-amino-3,5-dibromopyridine (1.0 mol) in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 mol) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full diazotization.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
References
A Technical Guide to High-Purity 2,3,5-Tribromopyridine for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on high-purity 2,3,5-Tribromopyridine, a key building block in the synthesis of advanced pharmaceutical intermediates. This document covers its commercial availability, key chemical properties, and detailed experimental protocols for its application in the synthesis of targeted kinase inhibitors.
Commercial Availability and Specifications
High-purity this compound is available from a range of commercial suppliers. Purity levels typically exceed 98%, with some vendors offering grades of 99% or higher. It is generally supplied as a white to off-white crystalline powder. When selecting a supplier, researchers should consider the specified purity, analytical methods used for quality control (e.g., GC, HPLC), and the availability of a detailed Certificate of Analysis (CoA).
| Supplier/Distributor | Purity | Form | Notes |
| Dideu Industries Group Limited | 99.00% | Powder | Pricing available per gram.[1] |
| Henan Fengda Chemical Co., Ltd. | 98% | Powder | Pricing available per kilogram.[1] |
| Shaanxi Dideu New Materials Co. Ltd. | 98.0% | Powder | Pricing available per kilogram.[1] |
| Chem-Impex | ≥ 98% (GC) | Off-white to white crystalline powder | Store at 0-8°C.[2] |
| Fluorochem | 98% | Solid | Melting point of 46°C.[3] |
| TCI Chemicals (India) | >98.0%(GC) | Crystal | - |
| Cynor Laboratories | 98% | Powder | Available in 50kg drums.[4] |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 75806-85-8 | [2] |
| Molecular Formula | C5H2Br3N | [2][5] |
| Molecular Weight | 315.79 g/mol | [2][6] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | 44.0 to 48.0 °C | [7] |
| Boiling Point | 160°C (lit.) | [7] |
| Solubility | Soluble in DCM, THF, and DMF; insoluble in water.[5] |
Synthesis and Purification Protocols
While this compound is commercially available, understanding its synthesis and purification can be crucial for custom applications or when higher purity is required. A common route involves the bromination of 2-aminopyridine followed by a Sandmeyer-type reaction.
Illustrative Synthesis of a Brominated Pyridine Intermediate
The following protocol, adapted from the synthesis of 2,5-dibromopyridine, illustrates the general steps that can be modified for the synthesis of this compound, likely starting from a different aminopyridine isomer or through a multi-step bromination process.
Step 1: Bromination of 2-Aminopyridine
-
In a four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 2-aminopyridine and acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the reaction mixture to 20-25 °C.
-
Slowly add liquid bromine dropwise to the cooled solution.
-
After the addition is complete, maintain the reaction temperature at 45-55 °C for 2-3 hours.
-
Add water to the reaction mixture until all solid material dissolves.
-
Slowly add a 40% sodium hydroxide solution dropwise to precipitate the product. Continue stirring for 30-40 minutes.
-
Collect the precipitate by vacuum filtration, dry it, and recrystallize from ethanol to obtain 2-amino-5-bromopyridine.
Step 2: Diazotization and Sandmeyer Reaction
-
To a three-necked flask equipped with a stirrer and thermometer, add a 48% hydrobromic acid solution.
-
Dissolve a catalytic amount of cuprous bromide in the hydrobromic acid solution.
-
Cool the mixture to -5 °C using an ice-salt bath and slowly add the 2-amino-5-bromopyridine obtained in the previous step.
-
Maintain the temperature and stir for 20 minutes.
-
Slowly add a saturated solution of sodium nitrite dropwise.
-
After the addition, continue stirring for 3.5 to 5 hours.
-
Neutralize the reaction mixture to a pH of 7-8 using a 40% sodium hydroxide solution.
-
The product, 2,5-dibromopyridine, can then be isolated by underpressure distillation.
Purification by Recrystallization
High-purity this compound can be obtained through recrystallization.
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of acetic acid and water).[8][9]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.[9]
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[10]
-
Dry the crystals under vacuum to remove any residual solvent.
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of multi-substituted pyridines, a common scaffold in kinase inhibitors used in oncology. The bromine atoms at positions 2, 3, and 5 allow for regioselective functionalization through cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid.
-
To a flame-dried Schlenk flask, add the bromopyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Example Application: Synthesis of Sorafenib Analogs
Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers, and its structure contains a substituted pyridine ring. This compound can be a starting point for the synthesis of novel Sorafenib analogs by sequentially functionalizing the bromine positions. These analogs are often designed to target the RAF-MEK-ERK signaling pathway.[11][12]
The synthesis of Sorafenib analogs often involves the coupling of a substituted pyridine with other aromatic or heteroaromatic moieties. For instance, a key step in the synthesis of Sorafenib and its derivatives is the formation of a biaryl ether linkage, followed by the introduction of a urea group.
Role in Targeting the RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[13][14] Dysregulation of this pathway is a common feature in many cancers, making it a key target for drug development.[13]
Small molecule inhibitors that target kinases within this pathway, such as B-Raf and MEK, have shown clinical efficacy. Many of these inhibitors feature a pyridine or substituted pyridine core, which plays a crucial role in binding to the kinase active site. The strategic functionalization of a precursor like this compound allows for the synthesis of a diverse library of compounds that can be screened for inhibitory activity against these kinases.
For example, Sorafenib and its analogs are known to inhibit Raf kinases, thereby blocking the downstream signaling cascade that leads to cell proliferation.[11] The pyridine ring in these molecules often forms key hydrogen bonds within the ATP-binding pocket of the kinase.
Signaling Pathway Diagram
The following diagram illustrates the RAF-MEK-ERK signaling pathway and indicates the points of inhibition by targeted therapies.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of Sorafenib.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for the synthesis and screening of novel kinase inhibitors derived from this compound.
Caption: Workflow for the development of kinase inhibitors from this compound.
Conclusion
High-purity this compound is a versatile and valuable reagent for researchers and professionals in the field of drug discovery and development. Its trifunctional nature allows for the regioselective synthesis of a wide array of complex, substituted pyridine derivatives. As demonstrated, these compounds are key scaffolds for potent kinase inhibitors targeting critical signaling pathways in cancer, such as the RAF-MEK-ERK pathway. A thorough understanding of its commercial availability, chemical properties, and synthetic applications is essential for leveraging this important building block in the creation of next-generation therapeutics.
References
- 1. This compound | 75806-85-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. indiamart.com [indiamart.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C5H2Br3N | CID 628798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Stability and Storage of 2,3,5-Tribromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,5-Tribromopyridine. Aimed at professionals in research and drug development, this document outlines the best practices for handling and storing this compound to ensure its integrity and purity over time. Due to a lack of extensive publicly available quantitative stability data for this compound, this guide also furnishes a detailed, representative experimental protocol for conducting stability studies to generate such data.
Physicochemical Properties and Stability Profile
This compound is a white to pale yellow crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₂Br₃N | [1][2] |
| Molecular Weight | 315.80 g/mol | [1] |
| Melting Point | 120-123°C | [1] |
| Boiling Point | Decomposes before boiling | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); insoluble in water. | [1] |
| Hygroscopicity | Hygroscopic | [1] |
The stability of this compound is influenced by several factors, primarily temperature, moisture, and light. Being a hygroscopic compound, exposure to ambient humidity should be minimized to prevent degradation.[1] It is also thermally sensitive and will decompose before reaching its boiling point.[1]
Recommended Storage and Handling Conditions
To maintain the quality and stability of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Specifically, refrigeration at 0-8°C is advised.[2] | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere, such as nitrogen.[1] | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Keep in a tightly sealed container. For larger quantities, 25 kg sealed aluminum foil bags with desiccant are standard.[1] | To protect from moisture and air. |
| Light | Store in a light-resistant container. | Although specific photostability data is unavailable, it is a general best practice for complex organic molecules. |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling. | To avoid inhalation and skin contact. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively elucidated in the public domain, substituted pyridines can undergo degradation through various mechanisms. Halogenated pyridines, in general, are more resistant to electrophilic attack than pyridine itself. Potential degradation could be initiated by nucleophilic attack or through photochemical reactions. One patented method describes the dehalogenation of halogenated pyridine compounds through a catalytic process.
The following diagram illustrates the factors that can influence the stability of this compound.
Caption: Factors Influencing this compound Stability.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products. The following is a representative protocol for conducting a forced degradation study on this compound.
4.1. Objective
To evaluate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
4.2. Materials and Methods
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Analytical balance
-
Water bath
-
Hot air oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
-
Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
4.3. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: After the specified exposure times, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method. The purity of this compound is commonly determined by HPLC.[1]
4.4. HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
4.5. Data Evaluation
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
-
Evaluate the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.
-
Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).
The following diagram outlines the experimental workflow for a forced degradation study.
Caption: Forced Degradation Experimental Workflow.
Conclusion
While this compound is a stable compound when stored under the recommended conditions, its hygroscopic nature and thermal sensitivity necessitate careful handling and storage to prevent degradation. Adherence to the guidelines outlined in this document will help ensure the long-term integrity of the compound for research and development purposes. The provided experimental protocol for forced degradation studies offers a robust framework for generating specific stability data to further understand the degradation profile of this compound and to develop stability-indicating analytical methods.
References
An In-depth Technical Guide to Cross-Coupling Reactions with 2,3,5-Tribromopyridine for Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The ability to strategically functionalize the pyridine ring is therefore of paramount importance in the synthesis of novel therapeutic agents.[3] 2,3,5-Tribromopyridine is a versatile, though challenging, starting material that offers three distinct points for diversification through modern cross-coupling methodologies. This technical guide provides a comprehensive overview of the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the selective functionalization of this compound, a critical building block in the development of innovative pharmaceuticals. The strategic application of these reactions allows for the controlled introduction of aryl, alkynyl, and amino moieties, paving the way for the synthesis of complex, polysubstituted pyridines with diverse biological activities.[4][5]
Regioselectivity in Cross-Coupling Reactions of Polyhalogenated Pyridines
The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the cross-coupling reaction. In polyhalogenated pyridines, the reactivity of the halogen atoms is influenced by both electronic and steric factors. Generally, oxidative addition of the palladium catalyst is favored at positions α to the nitrogen atom (C2 and C6) and at the C4 position.[6] For dihalogenated pyridines such as 2,3-, 2,4-, and 2,5-dihalopyridines, the reaction is typically favored at the C2 position.[6] This preference is attributed to the lower carbon-halogen bond dissociation energies at these positions.[6][7] However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can significantly influence the site of reaction.[4][6]
dot```dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C2-Substitution" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "C5-Substitution" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "C3-Substitution" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -- "C2-Substitution" [label="More Reactive"]; "this compound" -- "C5-Substitution" [label="Moderately Reactive"]; "this compound" -- "C3-Substitution" [label="Less Reactive"]; }
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: A General Procedure
The following is a general protocol for a Suzuki-Miyaura coupling reaction, which should be optimized for specific substrates.
[5][8][9]1. Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). 2. Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, or XPhos, 2-10 mol%). 3. Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. 4. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS. 5. Work-up: Cool the reaction mixture to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. 6. Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data from Analogous Systems
While specific data for this compound is not abundant, studies on analogous compounds provide valuable insights. For instance, the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids using a ligand-free palladium acetate catalyst in aqueous media has been reported to produce 3,5-dichloro-2-arylpyridines in high yields. S[10]imilarly, a study on 3,4,5-tribromo-2,6-dimethylpyridine showed that sequential, regioselective Suzuki-Miyaura couplings can be achieved by controlling the stoichiometry of the boronic acid.
[11]| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O/DMF | 60 | 3,5-Dichloro-2-phenylpyridine | 92 | |[10] | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Mono- and di-substituted products | Variable | |[11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. T[12][13][14]his reaction is particularly valuable for introducing alkynyl functionalities into the this compound core.
General Reaction Scheme
dot
Caption: Sonogashira coupling of this compound.
Experimental Protocol: A General Procedure
The following is a representative protocol for a Sonogashira coupling reaction.
[13][15]1. Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) in a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%). 2. Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as a co-solvent. Then, add the terminal alkyne (1.1-1.5 equiv.). 3. Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed. 4. Work-up: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo. 5. Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data from Analogous Systems
The regioselectivity of the Sonogashira coupling on polyhalogenated pyridines is often dictated by the nature of the palladium catalyst and its ligands. F[16][17]or instance, in the case of 9-substituted-6-chloro-2,8-diiodopurines, the use of a monodentate ligand favored reaction at the C2 position, while bidentate or electron-rich monodentate ligands switched the selectivity to the C8 position.
[16][17]| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 2-Amino-3-alkynylpyridines | 72-96 | |[15] | Aryl Bromides | Aryl Alkynes | (NHC)-Cu/(NHC)-Pd | K₂CO₃ | Dioxane | 80 | Diarylalkynes | High | |[18]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. T[19][20]his reaction is a powerful tool for introducing primary and secondary amines, as well as a variety of N-heterocycles, onto the this compound scaffold.
General Reaction Scheme
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
- 17. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 2,3,5-Tribromopyridine. This versatile building block allows for the selective introduction of up to three different aryl or heteroaryl substituents, opening avenues for the synthesis of complex molecules in drug discovery and materials science. This document outlines the expected regioselectivity, provides recommended reaction conditions based on analogous systems, and offers detailed experimental protocols.
Introduction to Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. For a polyhalogenated substrate like this compound, the key to its synthetic utility lies in the ability to control the regioselectivity of the coupling, enabling the stepwise and selective functionalization of the pyridine core. The differential reactivity of the bromine atoms at the C2, C3, and C5 positions allows for the synthesis of mono-, di-, and tri-substituted pyridines.
The general order of reactivity for Suzuki-Miyaura coupling on the this compound scaffold is dictated by a combination of electronic and steric factors. The positions flanking the nitrogen atom (C2) and para to it (C5) are generally more reactive than the C3 position.
Regioselectivity of the Coupling
The bromine atoms on the this compound ring exhibit different reactivities, which can be exploited for selective functionalization. The generally accepted order of reactivity for Suzuki-Miyaura coupling is:
C5 > C2 >> C3
This selectivity allows for a stepwise approach to synthesize complex multi-substituted pyridines. For instance, a mono-arylation will predominantly occur at the C5 position. Subsequent coupling under more forcing conditions or with a different catalyst system can then functionalize the C2 position, followed by the least reactive C3 position.
Caption: Regioselectivity of Suzuki coupling on this compound.
Data Presentation: Recommended Reaction Conditions
While specific, comprehensive studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in a single source, the following tables provide recommended starting conditions based on successful couplings of analogous polyhalogenated pyridines and other heteroaromatic systems. These conditions should serve as a robust starting point for optimization.
Table 1: Conditions for Mono-arylation at the C5-position
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 mol% loading is a good starting point. |
| Ligand | (if not integral to catalyst) | PPh₃, dppf |
| Base | K₂CO₃ or Na₂CO₃ | 2.0 equivalents. |
| Boronic Acid | Arylboronic Acid | 1.0-1.2 equivalents for mono-substitution. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | Degassed solvents are crucial. |
| Temperature | 80-100 °C | Lower temperatures favor mono-substitution. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS. |
Table 2: Conditions for Di-arylation at C5 and C2 positions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ with a ligand, or Pd(PPh₃)₄ | 3-5 mol% loading. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands can facilitate the second coupling. |
| Base | K₃PO₄ or Cs₂CO₃ | 3.0-4.0 equivalents. Stronger bases are often required. |
| Boronic Acid | Arylboronic Acid | 2.2-2.5 equivalents for di-substitution. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene | Anhydrous conditions with a strong base can be effective. |
| Temperature | 100-120 °C | Higher temperatures are generally needed. |
| Reaction Time | 12-24 hours | Monitor for the disappearance of the mono-arylated intermediate. |
Table 3: Conditions for Tri-arylation
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ with a ligand | 5-10 mol% loading may be necessary. |
| Ligand | Buchwald-type ligands (e.g., RuPhos, XPhos) | Essential for coupling at the hindered C3 position. |
| Base | Cs₂CO₃ or K₃PO₄ | 3.0-5.0 equivalents. |
| Boronic Acid | Arylboronic Acid | 3.5-4.0 equivalents. |
| Solvent | Toluene or DMF | Anhydrous conditions are recommended. |
| Temperature | >120 °C (Microwave heating can be beneficial) | Forcing conditions are required. |
| Reaction Time | 24-48 hours | Reaction may be sluggish. |
Experimental Protocols
The following are detailed protocols for the mono- and sequential di-arylation of this compound.
Protocol 1: Mono-arylation of this compound at the C5-position
-
Reagent Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sequential Di-arylation of this compound at the C5 and C2-positions
-
First Coupling (C5-arylation): Follow Protocol 1 to synthesize and isolate the 5-aryl-2,3-dibromopyridine intermediate.
-
Second Coupling (C2-arylation):
-
Reagent Setup: To a flame-dried Schlenk flask, add the 5-aryl-2,3-dibromopyridine (1.0 eq.), the second arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.04 eq.) and a suitable ligand (e.g., SPhos, 0.08 eq.).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed toluene.
-
Reaction: Heat the mixture to 110 °C.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
-
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The organic halide (in this case, a C-Br bond of this compound) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,3,5-tribromopyridine. This versatile building block offers multiple reaction sites, making regioselective functionalization a key challenge and a powerful tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction to Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1][2][3] When applied to polyhalogenated substrates like this compound, the regiochemical outcome is a critical aspect to control. The inherent electronic properties of the pyridine ring, with the nitrogen atom withdrawing electron density, generally lead to a higher reactivity of the bromine atom at the C2 position towards oxidative addition to the palladium(0) catalyst.[4] However, the choice of catalyst, ligands, base, and reaction conditions can be strategically employed to influence and, in some cases, override this inherent reactivity, allowing for selective functionalization at the C3 or C5 positions.
These application notes will provide an overview of common catalytic systems and detailed protocols for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound, enabling the synthesis of a diverse range of substituted pyridine derivatives.
Data Presentation: Palladium-Catalyzed Cross-Coupling of Polysubstituted Pyridines
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions on various brominated pyridine substrates. This data, derived from analogous systems, provides a strong basis for the development of specific protocols for this compound.
Table 1: Suzuki-Miyaura Coupling of Brominated Pyridines
| Entry | Pyridine Substrate | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,4,5-tribromo-2,6-dimethylpyridine | ortho-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 50-80 (mixture of products) | [5] |
| 2 | 5-bromo-2-tosyloxynicotinaldehyde | various aryl boronic acids | Pd(dba)₂ (5) | TBAB (10), tfp (10) or PCy₃·HBF₄ (10) | K₂CO₃ | THF/H₂O | 40-80 | 1-3 | 60-95 | [6] |
| 3 | 2-bromopyridine | phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | 70 | [7] |
Table 2: Sonogashira Coupling of Brominated Pyridines
| Entry | Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---|---| | 1 | 2-amino-3-bromopyridine | phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 |[8] | | 2 | Aryl halide | Terminal alkyne | Pd(PPh₃)₂Cl₂ (5) | 2.5 | - | i-Pr₂NH | THF | RT | 3 | 89 |[9] | | 3 | 5-bromo-3-fluoro-2-cyanopyridine | various terminal alkynes | Pd(PPh₃)₄ (15) | 30 | - | Et₃N | THF | RT | 16 | 43-97 |[10] |
Table 3: Buchwald-Hartwig Amination of Brominated Pyridines
| Entry | Pyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 16 | 85 (at C2) | [4] |
| 2 | 3-bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst (2) | - | LiHMDS | Toluene | 100 | 16 | 86 | [11] |
| 3 | 2-bromopyridine | Volatile amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 | [12] |
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid, primarily targeting substitution at the C2 or C5 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
Toluene or 1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol)), and the ligand (e.g., PPh₃ (0.04 mmol)).
-
Add the base (e.g., K₂CO₃ (2.0 mmol)).
-
Add the solvent system, for example, a mixture of toluene (5 mL) and water (1 mL).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.02 mmol)), and copper(I) iodide (0.03 mmol).
-
Add the solvent (e.g., THF (5 mL)) and the amine base (e.g., Et₃N (3.0 mmol)).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 40-60 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
A suitable phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃ (0.015 mmol)), the ligand (e.g., BINAP (0.03 mmol)), and the base (e.g., NaOtBu (1.5 mmol)).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene (5 mL)).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the fundamental concepts and workflows described in these application notes.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,3,5-Trisubstituted Pyridines using Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3,5-trisubstituted pyridines, a scaffold of significant interest in medicinal chemistry and materials science. The focus is on modern palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means to introduce a variety of substituents with high regioselectivity.
Introduction: The Importance of Substituted Pyridines
The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the pyridine core dictates its biological activity and physical properties. Among these, 2,3,5-trisubstituted pyridines are key building blocks in the development of novel therapeutic agents. Traditional methods for pyridine synthesis often lack the modularity and functional group tolerance required for modern drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, have emerged as powerful tools for the targeted functionalization of pyridine rings under mild conditions.[1][2]
These reactions typically involve the coupling of a suitably halogenated pyridine substrate with a variety of coupling partners, including boronic acids (Suzuki), terminal alkynes (Sonogashira), and amines (Buchwald-Hartwig), to introduce carbon-carbon and carbon-nitrogen bonds, respectively.[3][4][5] The regioselectivity of these transformations is a critical aspect, and recent advancements have enabled the selective functionalization of specific positions on the pyridine ring, even in the presence of multiple halogen atoms.[6][7][8]
This application note provides a comparative overview of several key cross-coupling methodologies for the synthesis of 2,3,5-trisubstituted pyridines, complete with detailed experimental protocols and quantitative data to aid in reaction planning and optimization.
Data Presentation: Comparison of Cross-Coupling Methodologies
The following tables summarize quantitative data for different cross-coupling reactions used to synthesize 2,3,5-trisubstituted pyridines. These examples are drawn from the literature to illustrate the scope and efficiency of each method.
Table 1: Suzuki-Miyaura Coupling for C-C Bond Formation
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [9] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [10] |
| 3 | 5-Bromo-2-tosyloxynicotinaldehyde | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | dppf (10) | K₂CO₃ | Toluene/H₂O | 110 | 16 | 78 | [11][12] |
Table 2: Sonogashira Coupling for C-C (alkynyl) Bond Formation
| Entry | Pyridine Substrate | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [13] |
| 2 | 4-Iodopyridine phosphonium salt | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | NMP | 100 | 12 | 85 | [14] |
| 3 | 5-Bromo-3-fluoro-2-cyanopyridine | (R)-1-Phenyl-2-propyn-1-ol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 2 | 91 | [15] |
Table 3: Buchwald-Hartwig Amination for C-N Bond Formation
| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | 18 | 98 | [16] |
| 2 | 2-Chloro-4-phenylpyrimidine | Aniline | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu | Toluene | 110 | 12 | 82 | [17] |
| 3 | 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | 4-Methylaniline | Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ | t-AmylOH | 100 | 16 | 88 | [6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Phenylboronic Acid
This protocol is adapted from the ligand-free Suzuki reaction described by Hu et al.[9]
Materials:
-
2,3,5-Trichloropyridine (1.0 mmol, 182.4 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 212.0 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2,3,5-trichloropyridine, phenylboronic acid, and sodium carbonate.
-
Add palladium(II) acetate to the tube.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed mixture of toluene and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-dichloro-2-phenylpyridine.
Protocol 2: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
This protocol is based on the efficient method developed by Ali et al.[13]
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol, 86.5 mg)
-
Phenylacetylene (0.6 mmol, 61.3 mg, 66 µL)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.0125 mmol, 4.2 mg)
-
Triphenylphosphine (PPh₃, 0.025 mmol, 6.6 mg)
-
Copper(I) iodide (CuI, 0.025 mmol, 4.8 mg)
-
Triethylamine (Et₃N, 1.0 mL)
-
N,N-Dimethylformamide (DMF, 2.0 mL)
Procedure:
-
To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir the mixture under a nitrogen atmosphere for 30 minutes.
-
Add 2-amino-3-bromopyridine and phenylacetylene to the flask.
-
Add triethylamine to the reaction mixture.
-
Heat the reaction at 100 °C for 3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield 2-amino-3-(phenylethynyl)pyridine.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
This protocol is adapted from a practical method for the amination of 2-bromopyridines.[16]
Materials:
-
2-Bromopyridine (1.0 mmol, 158.0 mg, 96 µL)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
1,3-Bis(diphenylphosphino)propane (dppp, 0.04 mmol, 16.5 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.6 mg)
-
Toluene (5 mL)
Procedure:
-
In a sealed tube under an inert atmosphere, combine Pd(OAc)₂, dppp, and NaOtBu.
-
Add toluene, followed by 2-bromopyridine and morpholine.
-
Seal the tube tightly and heat the mixture at 80 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 4-(pyridin-2-yl)morpholine.
Visualization of Workflows and Reaction Schemes
The following diagrams, generated using Graphviz (DOT language), illustrate the general reaction scheme and a typical experimental workflow for the synthesis of 2,3,5-trisubstituted pyridines via cross-coupling reactions.
Caption: General scheme for synthesizing 2,3,5-trisubstituted pyridines.
References
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 2,3,5-tribromopyridine. This versatile building block offers three distinct reaction sites, allowing for the stepwise and controlled introduction of various functional groups, which is of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction to the Regioselectivity of this compound
The regioselectivity of functionalization reactions on this compound is primarily governed by the electronic and steric environment of the three carbon-bromine (C-Br) bonds. The general order of reactivity for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is typically C2 > C5 > C3. This preference is attributed to the electron-deficient nature of the pyridine ring, which makes the C2 and C6 positions most susceptible to oxidative addition to a Pd(0) catalyst. The C3 position is the least reactive. In lithiation reactions, both proton abstraction and halogen-metal exchange are possible, with the outcome being highly dependent on the reaction conditions.
Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be controlled to achieve selective mono-arylation, primarily at the C2 position.
Data Presentation: Regioselective Suzuki-Miyaura Coupling
While specific data for this compound is limited in readily available literature, the following table is based on analogous reactions with 2,3,5-trichloropyridine, which demonstrates the principle of regioselectivity at the C2 position.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 2-Phenyl-3,5-dichloropyridine | 89 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 2-(4-Methylphenyl)-3,5-dichloropyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 2-(4-Methoxyphenyl)-3,5-dichloropyridine | 95 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 2-(4-Chlorophenyl)-3,5-dichloropyridine | 85 |
Data is analogous from reactions with 2,3,5-trichloropyridine and serves to illustrate the expected regioselectivity.
Experimental Protocol: Regioselective Mono-arylation of this compound (Analogous to 2,3,5-trichloropyridine)
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
Water (3.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, sodium carbonate, and palladium(II) acetate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF and water to the flask.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed regioselectively on this compound, with a preference for the C2 position.
Data Presentation: Regioselective Buchwald-Hartwig Amination
The following data for the amination of 2-bromopyridines with volatile amines provides a reference for expected yields.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Diethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 98 |
| 2 | Pyrrolidine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 95 |
| 3 | n-Butylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 75 |
| 4 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 85-95 |
Data is for general 2-bromopyridines and serves as a guideline for expected reactivity.
Experimental Protocol: Regioselective Mono-amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, NaOtBu, Pd₂(dba)₃, and BINAP to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Regioselective Lithiation and Functionalization
Lithiation of this compound can proceed via two main pathways: deprotonation (C-H activation) or halogen-metal exchange. The outcome is highly sensitive to the choice of organolithium reagent, solvent, and temperature. The most acidic proton is at the C4 position. Halogen-metal exchange is most likely to occur at the C2 or C5 position.
Data Presentation: Regioselective Lithiation of Dihalopyridines
The following data for 2,5-dibromopyridine illustrates how reaction conditions can influence the site of lithiation.
| Entry | Organolithium Reagent | Solvent | Temp (°C) | Major Lithiation Site |
| 1 | n-BuLi | Toluene | -78 | C2 |
| 2 | n-BuLi | THF | -78 | C5 |
Data for 2,5-dibromopyridine, illustrating the influence of solvent on regioselectivity.
Experimental Protocol: Regioselective Lithiation of this compound (General Procedure)
Materials:
-
This compound (1.0 mmol)
-
n-Butyllithium (n-BuLi, 1.1 mmol, solution in hexanes)
-
Anhydrous solvent (THF or Toluene, 10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the n-butyllithium solution dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Logical Workflow for Regioselective Lithiation
Caption: Decision workflow for regioselective lithiation based on solvent choice.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has found widespread application in the pharmaceutical and materials science industries for the synthesis of arylamines and their derivatives. The pyridine scaffold is a privileged motif in medicinal chemistry, and the ability to selectively introduce amino functionalities onto a polysubstituted pyridine ring, such as 2,3,5-tribromopyridine, is of significant interest for the generation of novel molecular entities with potential biological activity.
This document provides a detailed application note and protocol for the anticipated Buchwald-Hartwig amination of this compound. Due to the absence of specific literature precedent for this particular substrate, the following protocols and expected outcomes are based on established methodologies for structurally related polyhalogenated pyridines.
Regioselectivity
In the Buchwald-Hartwig amination of polyhalogenated pyridines, the regioselectivity of the C-N bond formation is a critical consideration. Based on studies of analogous substrates, such as 2,5-dibromo-3-(trifluoromethyl)pyridine, it is predicted that the monoamination of this compound will occur preferentially at the C2 position. This selectivity is attributed to the electronic activation of the C2-Br bond by the adjacent pyridine nitrogen atom, making it more susceptible to oxidative addition to the palladium(0) catalyst.
Predicted Major Product:
Caption: Predicted major product of monoamination.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of polybrominated pyridines with various amines. These data are compiled from analogous reactions and serve as a starting point for the optimization of the amination of this compound.
Table 1: Reaction Conditions for Monoamination of this compound with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 70-85 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (2.0) | Dioxane | 80 | 8-12 | 65-80 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 16-24 | 75-90 |
Table 2: Reaction Conditions for Monoamination of this compound with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | 80-95 |
| Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2.0) | Toluene | 110 | 16-24 | 75-90 |
| N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.4) | Toluene | 100 | 10-16 | 70-85 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: General Procedure for Coupling with a Primary or Secondary Amine
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.5 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-amino-3,5-dibromopyridine derivative.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2,3,5-tribromopyridine. Due to the differential reactivity of the bromine atoms at the 2, 3, and 5-positions of the pyridine ring, selective mono-, di-, and tri-alkynylation can be achieved by carefully controlling the reaction conditions. The general reactivity trend for halogens in Sonogashira coupling is I > Br > Cl, and for different positions on the pyridine ring, reactivity often follows the order of 2- > 4- > 3-.[3][4] This suggests that the bromine atom at the 2-position of this compound is the most susceptible to substitution, followed by the 5-position, and finally the 3-position.
General Reaction Scheme
The stepwise Sonogashira coupling of this compound with a terminal alkyne can be represented as follows:
Caption: Stepwise Sonogashira coupling of this compound.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective Sonogashira coupling of this compound with various terminal alkynes. Note: As direct literature data for this compound is scarce, these tables are compiled based on protocols for structurally similar polyhalogenated pyridines and general Sonogashira reaction principles.
Table 1: Reaction Conditions for Mono-alkynylation of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | ~85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Dioxane | 60 | 12 | ~80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 50 | 24 | ~75-85 |
Table 2: Reaction Conditions for Di-alkynylation of 2-Alkynyl-3,5-dibromopyridine
| Entry | Starting Material | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenylethynyl)-3,5-dibromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 24 | ~70-80 |
| 2 | 2-(Trimethylsilylethynyl)-3,5-dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N/THF | Reflux | 24 | ~65-75 | |
| 3 | 2-(Hexynyl)-3,5-dibromopyridine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Dioxane | 100 | 48 | ~60-70 |
Table 3: Reaction Conditions for Tri-alkynylation of 2,5-Dialkynyl-3-bromopyridine
| Entry | Starting Material | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Bis(phenylethynyl)-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | DMF | 120 | 48 | ~40-50 |
| 2 | 2,5-Bis(phenylethynyl)-3-bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | i-Pr₂NH | Dioxane | Reflux | 48 | ~35-45 |
Experimental Protocols
Protocol 1: Selective Mono-alkynylation of this compound with Phenylacetylene
This protocol aims for the selective substitution at the 2-position.
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford 2-(phenylethynyl)-3,5-dibromopyridine.
Protocol 2: Stepwise Di-alkynylation of this compound
This protocol describes the synthesis of a non-symmetrical dialkynylpyridine.
Step 1: First Sonogashira Coupling (as per Protocol 1)
-
Follow Protocol 1 to synthesize and purify 2-(trimethylsilylethynyl)-3,5-dibromopyridine using trimethylsilylacetylene as the alkyne.
Step 2: Desilylation (if using a protected alkyne)
-
Dissolve the purified 2-(trimethylsilylethynyl)-3,5-dibromopyridine in a suitable solvent (e.g., methanol or THF).
-
Add a desilylating agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF).
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Work up the reaction to isolate the 2-ethynyl-3,5-dibromopyridine.
Step 3: Second Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add the 2-ethynyl-3,5-dibromopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the second alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Follow the work-up and purification procedure described in Protocol 1 to isolate the 2-(ethynyl)-5-(phenylethynyl)-3-bromopyridine.
Visualizations
Sonogashira Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
A generalized workflow for performing a Sonogashira coupling experiment is depicted below.
Caption: A typical experimental workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling provides an effective method for the functionalization of this compound. By carefully selecting the reaction conditions, including the catalyst, base, solvent, and temperature, it is possible to achieve selective mono-, di-, and even tri-alkynylation of the pyridine core. The protocols and data presented herein serve as a valuable starting point for researchers aiming to synthesize novel alkynyl-substituted pyridines for applications in medicinal chemistry and materials science. Further optimization may be required for specific substrates and desired outcomes.
References
Application of 2,3,5-Tribromopyridine in the Synthesis of Anti-Cancer Agents: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,3,5-tribromopyridine as a versatile starting material in the synthesis of novel anti-cancer agents. We will delve into a specific example of a synthesized pyridine derivative, detailing the experimental protocols for its synthesis and biological evaluation. Furthermore, we will present its anti-cancer activity through clearly structured data and visualize the pertinent biological signaling pathway.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine atoms onto the pyridine ring, as in this compound, offers a strategic advantage for synthetic chemists. The bromine atoms serve as versatile handles for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the regioselective introduction of diverse functional groups. This functionalization is crucial for tuning the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. The strategic placement of substituents on the pyridine core enables the design of molecules that can effectively interact with specific biological targets implicated in cancer progression, such as protein kinases and poly (ADP-ribose) polymerase (PARP).
Case Study: Synthesis of a Novel Pyridine-Based Kinase Inhibitor
In this section, we focus on the synthesis and biological evaluation of a 2,3,5-trisubstituted pyridine derivative, Compound 1 , which has demonstrated significant anti-cancer activity. This compound serves as a key starting material in this synthetic route.
Synthetic Pathway
The synthesis of Compound 1 from this compound is a multi-step process involving sequential Suzuki cross-coupling reactions. This approach allows for the controlled and regioselective introduction of different aryl groups at the 2, 3, and 5 positions of the pyridine ring.
Caption: Synthetic route to Compound 1 from this compound.
Experimental Protocols
General Suzuki Coupling Protocol:
A mixture of the bromopyridine derivative (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is degassed and heated under an inert atmosphere (e.g., Argon) at a specified temperature (typically 80-100 °C) for a designated time (typically 12-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis of Intermediate A (2-Aryl-3,5-dibromopyridine):
This step involves a regioselective Suzuki coupling at the more reactive 2-position of this compound.
-
Reactants: this compound, Arylboronic Acid 1.
-
Conditions: Follow the general Suzuki coupling protocol.
Synthesis of Intermediate B (2,5-Diaryl-3-bromopyridine):
Intermediate A is further functionalized at the 5-position.
-
Reactants: Intermediate A, Arylboronic Acid 2.
-
Conditions: Follow the general Suzuki coupling protocol.
Synthesis of Compound 1 (2,3,5-Triarylpyridine):
The final aryl group is introduced at the 3-position.
-
Reactants: Intermediate B, Arylboronic Acid 3.
-
Conditions: Follow the general Suzuki coupling protocol.
Biological Evaluation and Anti-Cancer Activity
Compound 1 was evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) values were determined and are summarized in the table below.
Table 1: In Vitro Cytotoxicity of Compound 1 against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast | 1.5 |
| HCT-116 | Colon | 2.3 |
| A549 | Lung | 3.1 |
| HeLa | Cervical | 1.8 |
The data indicates that Compound 1 exhibits potent cytotoxic activity against a range of cancer cell lines, with the most significant effect observed in the MCF-7 breast cancer cell line.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Further mechanistic studies revealed that Compound 1 exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Compound 1.
By inhibiting PI3K, Compound 1 prevents the phosphorylation of Akt and the subsequent activation of mTORC1. This blockade of the signaling cascade ultimately leads to the inhibition of downstream processes essential for cancer cell growth and survival, including gene transcription related to proliferation and angiogenesis.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel anti-cancer agents. The strategic and regioselective functionalization of the pyridine core through methods such as the Suzuki coupling allows for the creation of structurally diverse molecules with potent biological activities. The case study of Compound 1 demonstrates the successful application of this approach in developing a kinase inhibitor that targets the critical PI3K/Akt/mTOR signaling pathway, highlighting the potential of this compound-derived compounds in cancer drug discovery. Further exploration and optimization of these scaffolds hold significant promise for the development of next-generation cancer therapeutics.
Application Notes and Protocols for 2,3,5-Tribromopyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Tribromopyridine is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1] The strategic placement of three bromine atoms on the pyridine ring offers multiple reactive sites for functionalization, enabling the creation of a diverse range of molecular architectures with potential herbicidal, insecticidal, and fungicidal properties. The bromine atoms can be selectively displaced or utilized in various cross-coupling reactions to introduce different pharmacophores and modulate the biological activity of the target compounds. While this compound is recognized as a valuable intermediate, its chlorinated analog, 2,3,5-trichloropyridine, and its derivatives are more extensively documented in the synthesis of commercial agrochemicals.[2][3] This document will detail the potential applications and synthetic protocols for this compound, drawing parallels from the well-established chemistry of its chlorinated counterparts.
Key Synthetic Transformations
The reactivity of the bromine atoms in this compound allows for several key synthetic transformations that are fundamental in the construction of agrochemical active ingredients. These include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyridine nitrogen and the three bromine atoms facilitates nucleophilic aromatic substitution (SNAr) reactions. The bromine at the 2-position is particularly susceptible to displacement by nucleophiles. A key transformation in this category is the hydrolysis to form a pyridinol, a common precursor for further derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. This compound can readily participate in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.
-
Suzuki Coupling: This reaction introduces aryl or vinyl groups by coupling with boronic acids.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond with an amine.
Experimental Protocols
The following protocols are based on established procedures for analogous chlorinated pyridines and are expected to be adaptable for this compound with minor modifications.
Protocol 1: Synthesis of 3,5-Dibromo-2-pyridinol via Hydrolysis
This protocol describes the selective hydrolysis of the 2-bromo position, analogous to the preparation of 3,5-dichloro-2-pyridinol from 2,3,5-trichloropyridine.[3]
Reaction Scheme:
References
The Role of 2,3,5-Tribromopyridine in Flame Retardant Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Tribromopyridine is a halogenated pyridine derivative recognized for its potential as a key intermediate in the synthesis of flame-retardant materials. Its high bromine content (75.8%), excellent thermal stability, and specific molecular structure make it a valuable building block for creating novel flame retardants.[1] This document provides a comprehensive overview of this compound's properties, its proposed role in flame retardancy, and general protocols for the synthesis and evaluation of brominated flame retardants. While specific flame retardants derived directly from this compound are not extensively detailed in publicly available literature, this guide offers foundational knowledge for researchers exploring its potential in this application.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Br₃N | [1] |
| Molecular Weight | 315.80 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 120-123°C | [1] |
| Boiling Point | Decomposes before boiling | [1] |
| Density | 2.48 g/cm³ | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); insoluble in water. | [1] |
| Stability | Hygroscopic; should be stored under an inert atmosphere. | [1] |
Theoretical Application as a Flame Retardant Intermediate
The high bromine content and thermal stability of this compound suggest its utility as a reactive intermediate in the synthesis of more complex flame-retardant molecules. The general mechanism for brominated flame retardants involves the release of bromine radicals at high temperatures. These radicals interfere with the combustion cycle in the gas phase, effectively quenching the flame.
It is hypothesized that this compound can be chemically incorporated into various polymer backbones or used to create larger, more complex additive flame retardants. The pyridine ring could offer unique thermal and chemical properties to the final flame-retardant product.
General Experimental Protocols
Synthesis of a Hypothetical Polybrominated Flame Retardant from this compound
This protocol is a conceptual outline for the synthesis of a larger flame-retardant molecule using this compound as a building block.
Objective: To synthesize a novel flame retardant by reacting this compound with a suitable coupling agent.
Materials:
-
This compound
-
A bifunctional coupling agent (e.g., a diol, diamine, or di-Grignard reagent)
-
An appropriate solvent (e.g., THF, DMF)
-
Catalyst (if necessary, e.g., a palladium catalyst for cross-coupling reactions)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound in the chosen solvent.
-
Reagent Addition: Slowly add the bifunctional coupling agent to the reaction mixture. If a catalyst is required, it should be added at this stage.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and maintain it for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by precipitation, extraction, or other standard purification techniques.
-
Purification: The crude product should be purified by recrystallization or column chromatography to obtain the final flame-retardant compound.
-
Characterization: The structure of the synthesized compound should be confirmed using analytical methods such as NMR, FT-IR, and mass spectrometry.
Evaluation of Flame Retardancy
The following are standard tests to evaluate the performance of a newly synthesized flame retardant.
1. Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.
2. UL-94 Vertical Burn Test
This test assesses the flammability of plastic materials. A small bar of the material is subjected to a flame, and its burning behavior is observed. The material is classified as V-0, V-1, or V-2 based on the time it takes for the flame to extinguish and whether it produces flaming drips.
3. Cone Calorimetry
Cone calorimetry is a comprehensive test that measures various fire-related properties, including:
-
Time to Ignition (TTI): The time it takes for the material to ignite when exposed to a specific heat flux.
-
Heat Release Rate (HRR): The rate at which heat is released during combustion. A lower peak HRR is desirable.
-
Total Heat Release (THR): The total amount of heat released.
-
Smoke Production Rate (SPR): The rate at which smoke is produced.
Visualizing the Flame Retardancy Workflow
The following diagrams illustrate the general workflow for the development and evaluation of a flame retardant derived from this compound.
Caption: Synthesis workflow for a novel flame retardant.
References
Application Note: Ligand Selection for Optimizing Suzuki Reactions with Bromopyridines
AN-2025-12-28
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Pyridine-containing biaryls are ubiquitous scaffolds in pharmaceuticals and materials science.[3] However, the coupling of bromopyridines presents unique challenges. The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[1] Furthermore, 2-substituted pyridyl boron reagents are often unstable and prone to side reactions like protodeboronation.[3][4][5]
Careful selection of the supporting ligand for the palladium catalyst is therefore critical to overcome these challenges and achieve high yields. This application note provides a guide to ligand selection for the Suzuki-Miyaura coupling of bromopyridines, summarizes comparative data for different ligand classes, and offers detailed experimental protocols.
The Role and Selection of Ligands
Phosphine ligands are essential components of the Suzuki reaction, serving to stabilize the palladium center, influence its electronic properties, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] For challenging substrates like bromopyridines, the ideal ligand is typically both sterically bulky and electron-rich.
-
Steric Bulk: Large, bulky ligands promote the reductive elimination step, which is often the rate-limiting step, and help to prevent the formation of inactive palladium dimers.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the bromopyridine to the Pd(0) species.[8]
Common classes of ligands that have proven effective for Suzuki reactions with bromopyridines include:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands, such as SPhos, XPhos, and DavePhos, are known for their high reactivity in a wide range of cross-coupling reactions.[7][9] Their steric bulk and electron-rich nature make them particularly suitable for coupling challenging substrates.[7][9] SPhos, in particular, has shown excellent performance in couplings involving heteroaryl bromides.[10][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium.[12][13] They are often highly effective in promoting the coupling of unreactive substrates, including various heteroaryl chlorides and bromides.[13][14][15]
-
Triphenylphosphine (PPh₃): While a classical and widely used ligand, PPh₃ may show moderate to good yields but is often less effective for more challenging or sterically hindered bromopyridine couplings compared to more advanced ligand systems.[16]
Comparative Data: Ligand Performance
The choice of ligand can dramatically impact the yield of the desired product. The following tables summarize the performance of various ligands in the Suzuki-Miyaura coupling of different bromopyridine substrates.
Table 1: Suzuki-Miyaura Coupling of 3-Bromopyridine Derivatives
| Substrate | Boronic Acid | Ligand | Pd Source | Base | Solvent | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | PPh₃ | Pd(OAc)₂ | Various | Various | Not specified |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good[16] |
| N-protected-5-bromo-2-nitrophenyl-benzimidazole | Arylboronic acid | SPhos | PdCl₂ | K₂CO₃ | DMF | up to 81%[16] |
| 3-Bromopyridine | 5-Indanone boronic ester | PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 100% (conversion)[17] |
Table 2: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Substrate | Boronic Acid/Ester | Ligand | Pd Source | Base | Solvent | Yield (%) |
| 2-Bromopyridine | Arylboronic acids | Ligand-Free | Pd(OAc)₂ | K₂CO₃ | i-PrOH/H₂O | Good to Excellent[18] |
| 2-Bromopyridine | Arylboronic acids | NHC | In situ | K₂CO₃ | Toluene | 60-88% (Carbonylative)[12] |
| 2-Bromopyridines | Lithium triisopropyl 2-pyridylboronates | 1 * | Pd₂(dba)₃ | KF | 1,4-Dioxane | 74-82%[5] |
*Ligand 1 refers to a specific phosphine oxide ligand described in the cited literature, highlighting the efficacy of non-traditional phosphine ligands.[4][5]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of bromopyridines. Optimization of specific parameters (base, solvent, temperature, reaction time) may be necessary for different substrate combinations.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of a bromopyridine with an arylboronic acid.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[1]
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)[1][19]
-
Ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)[19]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)[1][20]
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the selected phosphine ligand (e.g., SPhos, 4 mol%).[1][19][20]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][20]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe. The typical concentration is 0.1–0.5 M with respect to the bromopyridine.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[1][4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4–24 hours).[20]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.[20]
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2x).[20]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[20]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[20]
Protocol 2: One-Pot Borylation / Suzuki Reaction
Procedure:
-
Borylation Step:
-
In a microwave vial, combine the bromopyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), a suitable base (e.g., KOAc, 3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%) in a solvent like 1,4-dioxane.
-
Heat the mixture in a microwave reactor at 120 °C for 45 minutes.[17]
-
-
Suzuki Coupling Step:
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Visualized Workflows and Mechanisms
Catalytic Cycle of the Suzuki-Miyaura Reaction
The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
The following flowchart outlines the general laboratory procedure for setting up and performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Negishi Coupling of 2-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the successful execution of the Negishi cross-coupling reaction involving 2-bromopyridines. The Negishi coupling is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, prized for its functional group tolerance and effectiveness in constructing complex molecular architectures, particularly in the synthesis of bipyridyl compounds and other substituted pyridines relevant to pharmaceutical and materials science.[1][2][3]
Overview
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[3][4] For the coupling of 2-bromopyridines, the reaction typically involves the in-situ generation of a pyridylzinc reagent, which then couples with another organic halide, or the coupling of 2-bromopyridine with a pre-formed or in-situ generated organozinc reagent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.[5][6]
Reaction Scheme and Mechanism
The fundamental transformation in the Negishi coupling of a 2-bromopyridine with an organozinc reagent (R'-ZnX) is depicted below:
Scheme 1: General Negishi Coupling Reaction of 2-Bromopyridine
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine to form a Pd(II) complex.[7]
-
Transmetalation: The organic group (R') from the organozinc reagent is transferred to the palladium center, displacing the bromide.[2][7]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Negishi coupling of 2-bromopyridines. The procedure is divided into two main parts: the in-situ preparation of the organozinc reagent and the subsequent cross-coupling reaction.
3.1. Materials and Reagents
-
Substrates: 2-Bromopyridine and the corresponding organic halide for the organozinc reagent.
-
Reagents:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes, pentane)
-
Anhydrous Zinc Chloride (ZnCl₂) as a solution in THF or as a solid.
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalysts (see Table 1).
-
Solvents for workup and purification: Ethyl acetate (EtOAc), saturated aqueous solutions of EDTA or NH₄Cl, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and solvents for column chromatography (e.g., hexanes, ethyl acetate).
3.2. Equipment
-
Oven-dried, two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
3.3. Step-by-Step Procedure
The following is a general procedure. The scale and specific reagents may be adjusted based on the specific reaction being performed. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques.[1][5]
Caption: Step-by-step experimental workflow for the Negishi coupling.
Part 1: In-situ Preparation of the Organozinc Reagent
-
Apparatus Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[1]
-
Initial Reagents: Charge the flask with the organic halide (1.0 equivalent) that will form the organozinc reagent, and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium or tert-butyllithium (1.1 equivalents) dropwise via syringe. A color change often indicates the formation of the organolithium species. Stir the mixture at -78 °C for 30-60 minutes.[1][7]
-
Transmetalation: To the cold organolithium solution, add a solution of anhydrous zinc chloride (1.1-1.2 equivalents) in THF dropwise.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30-60 minutes. The organozinc reagent is now ready for the coupling reaction.
Part 2: Negishi Cross-Coupling
-
Addition of 2-Bromopyridine: To the freshly prepared organozinc solution, add 2-bromopyridine (1.0-1.2 equivalents) via syringe.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (typically 2-5 mol%), to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (for THF, approx. 66 °C) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.[1]
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of EDTA or ammonium chloride. Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate to chelate the zinc salts.[1]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of Negishi couplings involving 2-bromopyridines, highlighting the versatility of this reaction.
Table 1: Summary of Negishi Coupling Reactions of 2-Bromopyridines
| Entry | Coupling Partner (Organozinc Source) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Pyridylzinc bromide (from 2-bromopyridine) | Pd(PPh₃)₄ (5) | THF | Reflux | 18-24 | 85-95 | [1] |
| 2 | Phenylzinc chloride (from bromobenzene) | Pd(PPh₃)₄ (3) | THF | 50 | 12 | 92 | [9] |
| 3 | 3-Thienylzinc chloride (from 3-bromothiophene) | Pd₂(dba)₃/XPhos (2) | THF | RT | 16 | 88 | [10] |
| 4 | Isopropylzinc bromide | Pd(OAc)₂/CPhos (1) | THF | RT | 3 | 91 | [11] |
| 5 | 4-Acetylphenylzinc bromide | Pd(PPh₃)₄ (4) | THF | 60 | 16 | 78 | [10] |
| 6 | Ethylzinc iodide | PdCl₂(dppf) (5) | THF | 65 | 12 | 88 | [5] |
Note: Yields are for the isolated product and can vary based on the specific substrates and reaction scale.
Conclusion
The Negishi coupling of 2-bromopyridines is a robust and highly effective method for the synthesis of a wide array of substituted pyridines. The protocol outlined in this document, when performed with care to maintain anhydrous and inert conditions, provides a reliable pathway to these valuable compounds. The selection of the appropriate catalyst and reaction conditions, as summarized in the data table, is key to optimizing the outcome for specific substrates. This methodology is of significant value to researchers in drug discovery and materials science, enabling the efficient construction of complex heterocyclic molecules.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Negishi Coupling | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2,3,5-Tribromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 2,3,5-tribromopyridine.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: I am performing a Suzuki coupling with this compound and observing very low or no formation of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Suzuki couplings of bromopyridines are a frequent challenge, often stemming from catalyst inhibition or inefficient reaction conditions. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, impeding its activity. Additionally, the electronic properties of the pyridine ring can affect its reactivity.[1][2]
Here are common causes and suggested solutions:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can deactivate the palladium catalyst.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1]
-
-
Inefficient Oxidative Addition: The C-Br bond at certain positions on the pyridine ring may be less reactive, leading to a slow oxidative addition step, which is often rate-limiting.[1]
-
Solution: Increase the reaction temperature or screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[1] For polyhalogenated pyridines, oxidative addition is generally favored at the C2 and C4 positions due to the inductive electron withdrawal by the nitrogen atom.[3]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.[1]
Issue 2: Poor Regioselectivity and Formation of Multiple Products
Question: My reaction with this compound is yielding a mixture of mono-, di-, and tri-substituted products. How can I control the regioselectivity to favor a specific product?
Answer:
Achieving site-selectivity in the cross-coupling of polyhalogenated pyridines is a significant challenge due to the presence of multiple reactive sites.[7] The inherent electronic properties of the pyridine ring favor reaction at the 2- and 6-positions.[3]
To control regioselectivity, consider the following strategies:
-
Stoichiometry of the Boronic Acid: Carefully controlling the equivalents of the boronic acid is the primary method for influencing the degree of substitution.
-
For Mono-substitution: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the this compound. This will statistically favor the formation of the mono-arylated product.
-
For Di- or Tri-substitution: A larger excess of the boronic acid will be required. It's important to note that forcing conditions (e.g., higher temperatures and longer reaction times) may be necessary for subsequent couplings.[3]
-
-
Reaction Temperature and Time: Milder conditions (lower temperature, shorter reaction time) will generally favor mono-substitution at the most reactive site (typically the 2-position). More forcing conditions are required for subsequent substitutions.
-
Catalyst and Ligand Choice: While less predictable for controlling the degree of substitution, the catalyst system can influence selectivity. Screening different ligand/palladium combinations may reveal a system that favors a particular product.
Issue 3: Significant Byproduct Formation
Question: I am observing significant amounts of homocoupled boronic acid and/or debrominated starting material in my reaction mixture. How can I minimize these side reactions?
Answer:
Byproduct formation is a common issue that reduces the yield of the desired cross-coupled product.
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from two boronic acid molecules, is often promoted by the presence of oxygen.[2][8]
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[2] Maintain a positive pressure of inert gas throughout the reaction.[2]
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom and is more prevalent with aqueous bases.[1][2]
-
Solution: Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1]
-
-
Dehalogenation (Hydrodehalogenation): The bromo-substituent is replaced by a hydrogen atom.
-
Solution: Optimize the reaction conditions, particularly the choice of base and solvent, to favor the cross-coupling pathway. Avoid conditions known to promote dehalogenation, such as certain amine bases or alcoholic solvents which can act as hydride sources.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is most likely to react first in a Suzuki coupling?
A1: For cross-couplings of polyhalogenated pyridines, oxidative addition is generally favored at the C2 and C4 (para) positions due to the inductive electron-withdrawing effect of the nitrogen atom, which increases the electrophilicity at these sites.[3] Therefore, the bromine at the 2-position is the most likely to undergo oxidative addition first.
Q2: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?
A2: A good starting point for optimization would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. A common and effective base is K₃PO₄. A mixture of an organic solvent and water is typically used. Refer to the tables below for specific catalyst, base, and solvent combinations that have been successful for similar substrates.
Q3: How can I effectively monitor the progress of my reaction?
A3: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will allow you to determine when the starting material has been consumed and to identify the formation of products and byproducts.
Q4: My boronic acid is not very soluble in the reaction solvent. What can I do?
A4: Poor solubility of starting materials can lead to a sluggish reaction.[2] You can try screening different solvent systems. For instance, DMF can aid in the solubility of starting materials.[2] Alternatively, converting the boronic acid to a more soluble boronic ester derivative might be beneficial.
Data Presentation
Table 1: Recommended Catalyst and Ligand Combinations for Suzuki Coupling of Bromopyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Bulky, electron-rich ligand that stabilizes the catalyst and promotes reductive elimination.[2] |
| Pd(OAc)₂ | PPh₃ | 2-5 (Pd), 4-10 (Ligand) | A more traditional system, but can be prone to catalyst deactivation with pyridine substrates.[2] |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A common Pd(0) source, but may require higher catalyst loadings.[10] |
Table 2: Common Bases and Solvents for Suzuki Coupling of Bromopyridines
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2-3 | Toluene/H₂O | 80-110 | A strong base that is often very effective for less reactive substrates.[2] |
| K₂CO₃ | 2-3 | Toluene/H₂O | 80-110 | A common and cost-effective choice.[2] |
| Cs₂CO₃ | 2-3 | Dioxane | 80-110 | Often provides high yields but is more expensive.[2] |
| Na₂CO₃ | 2-3 | DMF/H₂O | 60-100 | DMF can improve the solubility of starting materials.[2][5] |
Experimental Protocols
General Procedure for Mono-Arylation of this compound
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[2]
-
-
Degassing:
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[10]
-
-
Catalyst Addition:
-
Add the palladium catalyst and, if separate, the ligand to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
-
Monitoring:
-
Monitor the reaction progress using a suitable analytical technique (TLC, GC-MS, or LC-MS).[2]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography to obtain the desired mono-arylated product.[4]
-
Mandatory Visualizations
Caption: A general experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2,3,5-Tribromopyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling byproducts during cross-coupling reactions involving 2,3,5-tribromopyridine.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid, Organostannane)
If you observe a significant amount of homocoupled byproduct from your organometallic reagent (e.g., biphenyl from phenylboronic acid), consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for minimizing organometallic homocoupling.
Parameter Optimization to Reduce Organometallic Homocoupling
| Parameter | Recommended Change | Rationale | Expected Outcome |
| Inert Atmosphere | Rigorously degas solvents (e.g., 3x Freeze-Pump-Thaw cycles or 30-60 min inert gas sparging). | Minimizes dissolved oxygen, a key oxidant that promotes homocoupling by regenerating Pd(II) species from Pd(0).[1][2] | Decrease |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). | Avoids the initial reduction step of Pd(II) precatalysts, which can proceed via homocoupling of the organometallic reagent.[3] | Decrease |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands accelerate the desired cross-coupling cycle (specifically oxidative addition and reductive elimination), outcompeting the homocoupling pathway.[3] | Decrease |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KF). | Stronger or poorly soluble bases can sometimes promote side reactions. The optimal base is often substrate-dependent and may require screening. | Decrease |
| Reagent Addition | Add the organometallic reagent slowly over time using a syringe pump. | Maintains a low instantaneous concentration of the reagent, which suppresses the bimolecular homocoupling reaction.[4] | Decrease |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in cross-coupling reactions with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling, organostannane in Stille coupling) or two molecules of the aryl halide (in this case, this compound) couple to form symmetrical dimers. The primary causes are:
-
Presence of Oxygen: Trace amounts of oxygen in the reaction can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the organometallic reagent.[1]
-
Palladium(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in-situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the organometallic reagent, which consumes your starting material.[3]
-
Alkyne Homocoupling (Glaser coupling) in Sonogashira Reactions: In Sonogashira couplings, the presence of oxygen can also lead to the copper-mediated homocoupling of terminal alkynes.[5]
Q2: How does the polybrominated nature of this compound affect byproduct formation?
A2: The three bromine atoms on the pyridine ring present unique challenges:
-
Reactivity and Selectivity: The electronic properties of the pyridine ring and the positions of the bromine atoms influence their reactivity. In many polyhalogenated heteroarenes, the halogen atom at the position with the lowest electron density (often adjacent to the heteroatom) is more susceptible to oxidative addition.[6] For this compound, this suggests potential for selective mono-coupling, but also the possibility of di- or tri-substituted products if reaction conditions are not carefully controlled.
-
Increased Potential for Aryl Halide Homocoupling: With a higher concentration of C-Br bonds, the possibility of this compound homocoupling to form bipyridines, while generally less common than organometallic homocoupling, should not be entirely dismissed, especially if the desired cross-coupling is slow.
Q3: Which palladium catalyst source is best for minimizing homocoupling with this compound?
A3: To minimize homocoupling that occurs during catalyst activation, it is generally preferable to use a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[3] These catalysts can directly enter the catalytic cycle without needing a reduction step that consumes your organometallic partner. If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without promoting significant homocoupling.[1]
Q4: What is the recommended strategy for achieving selective mono-coupling at a specific position on this compound?
A4: Achieving regioselective coupling on a polybrominated pyridine requires careful optimization. The relative reactivity of the C-Br bonds is influenced by both electronic and steric factors. Based on studies of related compounds like 3,4,5-tribromo-2,6-dimethylpyridine, the reactivity order of the bromine atoms can be influenced by the choice of catalyst, ligand, and reaction partners.[7][8] To favor mono-substitution:
-
Use a 1:1 stoichiometry of this compound to your coupling partner.
-
Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.
-
Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is maximized.
Q5: Can you provide a general experimental protocol for a Suzuki-Miyaura reaction with this compound that is optimized to minimize homocoupling?
A5: The following is a generalized protocol that incorporates best practices for minimizing homocoupling. It should be used as a starting point and may require optimization for your specific boronic acid.
General Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the boronic acid (1.1-1.2 equiv.), and a weak, anhydrous base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a suitable anhydrous and degassed solvent (e.g., dioxane or toluene) via syringe. The solvent should be rigorously degassed beforehand using either three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Pay close attention to the consumption of the starting material and the formation of both the desired product and homocoupling byproducts.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired cross-coupled product from any homocoupling byproducts and unreacted starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing debromination of 2,3,5-Tribromopyridine during synthesis
Welcome to the technical support center for the synthesis of 2,3,5-Tribromopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the prevention of undesired debromination during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound synthesis, and why is it a problem?
A1: Debromination is a side reaction where one or more bromine atoms on the pyridine ring are replaced by a hydrogen atom. This leads to the formation of di- or mono-brominated impurities (e.g., 2,3-dibromopyridine, 2,5-dibromopyridine), reducing the yield of the desired this compound and complicating the purification process.[1]
Q2: What are the common causes of debromination during the synthesis of brominated pyridines?
A2: Debromination, or more broadly dehalogenation, can be caused by several factors:
-
Reductive species: The presence of reducing agents or metals (like zinc or iron) under certain conditions can lead to the reductive cleavage of the C-Br bond.[2]
-
High temperatures: Elevated reaction temperatures can promote the cleavage of the carbon-bromine bond, which is weaker than carbon-chlorine or carbon-fluorine bonds.[3]
-
Certain catalysts: Some transition metal catalysts, particularly palladium-based catalysts used in cross-coupling reactions, can have side reactions that lead to hydrodehalogenation.[4][5]
-
Strong bases and nucleophiles: In some cases, strong bases or nucleophiles can initiate a debromination pathway.
-
"Halogen dance" reactions: This is an isomerization reaction observed in dihalopyridines where a halogen atom can migrate, sometimes accompanied by dehalogenation, especially during lithiation reactions.[6]
Q3: How does the position of the bromine atom on the pyridine ring affect the likelihood of debromination?
A3: The reactivity of halogens on a pyridine ring is position-dependent. Bromine atoms at the 2- and 4-positions are generally more susceptible to nucleophilic substitution and some forms of debromination compared to the 3- and 5-positions due to the electron-withdrawing nature of the ring nitrogen. The relative bond dissociation energies also play a role, with C-Br bonds being weaker than C-Cl bonds.[3]
Q4: Are there general strategies to minimize debromination during bromination reactions?
A4: Yes, several strategies can be employed:
-
Control of reaction temperature: Maintaining the lowest effective temperature for the reaction can minimize thermal decomposition and debromination.
-
Choice of brominating agent: Using a milder brominating agent or controlling the stoichiometry can prevent over-reaction or side reactions.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture or oxygen that might lead to reductive species.[1]
-
Careful selection of catalysts and reagents: When performing subsequent reactions on this compound, choosing catalysts and conditions known to minimize hydrodehalogenation is crucial.[5]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound with significant amounts of di- and mono-brominated impurities. | 1. Reaction temperature is too high. 2. Reaction time is excessively long. 3. Reductive side reactions are occurring. | 1. Lower the reaction temperature and monitor the reaction progress closely using TLC or GC-MS. 2. Optimize the reaction time; stop the reaction as soon as the starting material is consumed. 3. Ensure all reagents are pure and free from metallic impurities. If a reducing agent is not part of the intended reaction, ensure reaction conditions are not promoting its in-situ formation. |
| Formation of isomeric tribromopyridines. | "Halogen dance" or other isomerization reactions promoted by strong bases or organometallic intermediates.[6] | 1. If using organolithium reagents, maintain very low temperatures (e.g., -78 °C). 2. Consider alternative synthetic routes that do not involve strongly basic or organometallic intermediates. |
| Incomplete bromination, leaving starting material. | 1. Insufficient amount of brominating agent. 2. Reaction temperature is too low or reaction time is too short. | 1. Increase the equivalents of the brominating agent slightly. 2. Gradually increase the reaction temperature or extend the reaction time, while carefully monitoring for the onset of debromination. |
| Difficult purification of the final product. | Co-elution of brominated pyridine impurities. | 1. Utilize a high-resolution chromatography technique, such as HPLC or carefully optimized flash column chromatography with a shallow solvent gradient.[7] 2. Recrystallization may be an effective method for purification if a suitable solvent system can be found. |
Logical Workflow for Troubleshooting Debromination
Caption: Troubleshooting workflow for debromination.
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical Optimized Protocol)
This protocol is a hypothetical example designed to minimize debromination based on general principles for the synthesis of brominated pyridines.
Objective: To synthesize this compound from a suitable precursor (e.g., 2-aminopyridine) while minimizing debromination side reactions. The synthesis often proceeds through intermediates like 2-amino-3,5-dibromopyridine.
Materials:
-
2-Amino-5-bromopyridine (or a related precursor)
-
Bromine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Cuprous bromide (CuBr)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Bromination to 2-amino-3,5-dibromopyridine:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2-amino-5-bromopyridine in a suitable solvent.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of bromine dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
-
Sandmeyer Reaction:
-
Prepare a solution of cuprous bromide in 48% hydrobromic acid.[8]
-
In a separate flask, dissolve the 2-amino-3,5-dibromopyridine intermediate in hydrobromic acid and cool to -5 to 0 °C.[8]
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
Carefully add the cold diazonium salt solution to the cuprous bromide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture carefully with a sodium hydroxide solution to a pH of 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Simplified Reaction Pathway Diagram
Caption: Desired synthesis vs. side reaction.
By carefully controlling reaction conditions, particularly temperature and the exclusion of reductive species, the formation of debrominated byproducts can be significantly minimized, leading to a higher yield and purity of the desired this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude 2,3,5-tribromopyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Crude this compound commonly contains impurities stemming from the synthesis process. These can include:
-
Under-brominated pyridines: Such as 2,3-dibromopyridine or 2,5-dibromopyridine, which arise from incomplete bromination.
-
Over-brominated pyridines: Tetrabromopyridines can form if the reaction conditions are too harsh or the reaction time is extended.
-
Isomeric tribromopyridines: Depending on the synthetic route, other isomers of tribromopyridine may be present.
-
Starting materials: Unreacted pyridine or partially brominated precursors can remain in the crude product.
-
Residual solvents: Solvents used in the synthesis and workup, such as acetic acid or chloroform, may be present.
-
Inorganic salts: Byproducts from the reaction or workup procedures.
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Selecting the appropriate solvent is crucial for successful recrystallization. For this compound, the following solvents have shown to be effective:
-
Ethanol: Often a good choice for achieving high purity.
-
Isopropanol: Another effective alcohol for recrystallization.
-
Hexane/Ethyl Acetate mixtures: A non-polar/polar solvent system that can be optimized for purity.
-
Toluene: Can be a good solvent for crystallizing aromatic compounds.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is cooling too rapidly. | - Select a solvent with a lower boiling point. - Allow the solution to cool more slowly. - Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. |
| No crystal formation | The solution is too dilute, or the compound is too soluble in the chosen solvent at cold temperatures. | - Concentrate the solution by evaporating some of the solvent. - Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Low recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Concentrate the mother liquor to obtain a second crop of crystals. |
| Poor purity | Impurities co-crystallized with the product. | - Ensure slow cooling to allow for selective crystallization. - Perform a second recrystallization. - Consider pre-treatment with activated charcoal if colored impurities are present. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation | Inappropriate eluent system or column packing. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point is a hexane/ethyl acetate mixture. - Use a less polar solvent system for better separation of non-polar impurities. - Ensure the column is packed uniformly without any air bubbles or cracks. - Employ a gradient elution, gradually increasing the polarity of the eluent. |
| Streaking/Tailing of spots on TLC and broad peaks from the column | The compound is interacting too strongly with the stationary phase (silica gel). Pyridine compounds can interact with acidic silanol groups. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. - Use a different stationary phase, such as neutral alumina. |
| Compound is insoluble in the eluent | The chosen eluent is too non-polar. | - Use a more polar eluent system. - Dissolve the crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane) and load it onto the column, then begin eluting with the chosen mobile phase. |
| Cracking of the silica gel bed | The heat of adsorption of the solvent or pressure changes. | - Pack the column using a slurry method. - Avoid drastic changes in solvent polarity during gradient elution. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for removing impurities that have different solubility profiles in ethanol compared to this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This method is effective for separating compounds with different polarities, such as under- or over-brominated pyridines.
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. If separation is difficult, a shallow gradient of increasing polarity can be employed.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Solvent/Eluent System | Typical Recovery Yield (%) | Purity Improvement | Notes |
| Recrystallization | Ethanol | 70-85% | Significant removal of polar and non-polar impurities. | Good for removing baseline impurities and achieving high purity. |
| Recrystallization | Isopropanol | 65-80% | Effective for removing a range of impurities. | Similar to ethanol, but solubility characteristics may differ slightly. |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | 50-75% | Excellent for separating isomeric impurities and closely related compounds. | Yield can be lower due to the collection of mixed fractions. |
Note: The provided yield ranges are estimates and can vary depending on the initial purity of the crude product and the precise experimental conditions.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Technical Support Center: Troubleshooting Catalyst Deactivation with Pyridine Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when working with pyridine-containing substrates. Pyridine moieties, while common in pharmaceuticals, present unique hurdles due to the coordinating nature of the nitrogen atom, which can significantly impede catalyst performance.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving pyridine substrates, particularly cross-coupling reactions, so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can strongly coordinate to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen atom.[1]
Q2: What are the main mechanisms of catalyst deactivation in the presence of pyridine substrates?
A2: Catalyst deactivation can occur through several pathways:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can agglomerate into inactive forms, such as palladium black, especially if the catalytic cycle is slow due to pyridine inhibition.[1]
-
Fouling (Coking): Physical deposition of carbonaceous materials on the catalyst surface can block active sites and pores.
-
Sintering: Thermal agglomeration of metal nanoparticles can lead to a decrease in the active surface area.
Q3: How does the position of the leaving group or functional group on the pyridine ring affect the reaction?
A3: The position is critical. 2-substituted pyridines are particularly challenging due to the proximity of the nitrogen atom to the reaction center, which enhances its ability to chelate and deactivate the catalyst. 3- and 4-substituted pyridines are generally less problematic as the nitrogen is further from the reaction site, leading to weaker coordination to the metal center.
Q4: What are other common sources of catalyst poisoning besides the pyridine nitrogen?
A4: Catalyst activity can be diminished by various impurities present in reagents or solvents. Common catalyst poisons include compounds containing sulfur, halides, cyanides, and other nitrogen-containing heterocycles. It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Conversion
Q: My reaction with a pyridine substrate is showing low or no conversion. What are the likely causes and how can I fix it?
A: Low or no conversion is the most common symptom of catalyst deactivation by pyridine. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Low/No Conversion
References
Navigating the Reactivity of 2,3,5-Tribromopyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the reactivity of 2,3,5-tribromopyridine, a versatile building block in organic synthesis. The strategic placement of three bromine atoms on the pyridine ring allows for selective functionalization, enabling the synthesis of complex, multi-substituted pyridine derivatives. However, controlling the regioselectivity of these reactions is a common challenge. This guide offers troubleshooting advice and detailed experimental protocols for common transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).
Understanding the Reactivity Landscape
The reactivity of the bromine atoms on the this compound ring is influenced by their electronic environment and steric hindrance. The pyridine nitrogen atom significantly impacts the electron density of the ring, making the C2 and C6 positions the most electron-deficient, followed by the C4 position. Consequently, the reactivity of the C-Br bonds towards palladium-catalyzed cross-coupling reactions generally follows the order C2/C6 > C4 > C3/C5. For this compound, the expected order of reactivity is C5 > C2 > C3. This selectivity is crucial for planning sequential functionalization strategies.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of products in my Suzuki-Miyaura coupling with this compound. How can I improve the selectivity for monosubstitution?
A1: Achieving selective monosubstitution on a polyhalogenated substrate like this compound requires careful control of reaction conditions. The C5 position is generally the most reactive. To favor monosubstitution at this position, consider the following:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative. Using a larger excess can lead to disubstitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed and the desired monosubstituted product is the major component. Lowering the reaction temperature can also enhance selectivity.
-
Catalyst and Ligand: A less active catalyst system might favor monosubstitution. For instance, using a catalyst with less bulky or electron-rich ligands could slow down the second coupling event.
Q2: My Sonogashira coupling is not proceeding to completion, and I observe starting material decomposition. What could be the issue?
A2: Incomplete conversion and decomposition in Sonogashira reactions with bromopyridines can be due to several factors:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Using a higher catalyst loading (e.g., 5 mol%) or a ligand that can stabilize the catalyst may be necessary.
-
Base Choice: The choice of base is critical. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is anhydrous and of high purity.
-
Copper Co-catalyst: If using a copper co-catalyst, ensure it is fresh. Copper(I) iodide can be sensitive to air and moisture.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent side reactions and catalyst deactivation.
Q3: I am attempting a Buchwald-Hartwig amination on this compound, but I am getting low yields. How can I optimize this reaction?
A3: Low yields in Buchwald-Hartwig aminations of bromopyridines are often related to the catalyst system and reaction conditions:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or dppf are often effective for coupling with bromopyridines.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[2] The base is essential for the deprotonation of the amine and regeneration of the active catalyst.[2]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
Q4: In a nucleophilic aromatic substitution (SNAr) reaction, which bromine is most likely to be displaced?
A4: In SNAr reactions, nucleophilic attack is favored at the most electron-deficient positions of the pyridine ring, which are the C2 and C6 (or α) positions. For this compound, the bromine at the C2 position is the most likely to be substituted by a strong nucleophile. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this selectivity.
Troubleshooting Guides
Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - For Pd(II) precatalysts, ensure complete reduction to Pd(0) in situ. - Consider using a pre-activated catalyst. - Increase catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Inappropriate Base or Solvent | - Ensure the base is strong enough and non-nucleophilic for the specific reaction. - Use anhydrous and thoroughly degassed solvents. - Screen different solvents (e.g., toluene, dioxane, THF, DMF) to improve solubility and reactivity. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Quality Reagents | - Use freshly distilled or purified amines and solvents. - Verify the purity of the boronic acid or alkyne. |
| Inert Atmosphere Not Maintained | - Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | - Incomplete exclusion of oxygen. - Suboptimal base or solvent. | - Thoroughly degas all reagents and solvents. - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). |
| Glaser Coupling (Sonogashira) | - Presence of oxygen, especially with a copper co-catalyst. | - Use copper-free conditions if possible. - Ensure a strictly anaerobic environment. - Add the alkyne slowly to the reaction mixture. |
| Dehalogenation | - Harsh reaction conditions (high temperature, strong base). | - Lower the reaction temperature and extend the reaction time. - Use a milder base. |
| Multiple Substitutions | - Excess of the coupling partner. - High reactivity of the monosubstituted product. | - Use a 1:1 stoichiometry of reactants. - Monitor the reaction closely and stop it after the desired conversion. |
Experimental Protocols
The following are representative protocols for key reactions involving this compound. Note: These are general procedures and may require optimization for specific substrates.
Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is adapted from procedures for the selective coupling of polyhalogenated heterocycles.[3]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (3 mol%)
-
K2CO3 (2.0 equiv)
-
Toluene/H2O (4:1 mixture)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh3)4 to the flask under a positive pressure of argon.
-
Add the degassed toluene/H2O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of bromopyridines.[4]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl2(PPh3)2 (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (TEA)
-
Anhydrous DMF
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound, PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF and TEA via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of bromopyridines.[5][6]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add NaOtBu, Pd2(dba)3, and XPhos.
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed toluene, followed by this compound and the amine.
-
Heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature, quench with saturated aqueous NH4Cl, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical SNAr reaction with an alkoxide.
Reaction Scheme:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. briefs.techconnect.org [briefs.techconnect.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Managing Poor Regioselectivity in Functionalizing Polyhalogenated Pyridines
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during the functionalization of polyhalogenated pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in polyhalogenated pyridine chemistry?
A: Polyhalogenated pyridines possess multiple reactive sites (C-X bonds) where functionalization can occur. The pyridine nitrogen atom electronically influences the ring, typically making the C2 and C4 positions more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions.[1] This inherent electronic bias often leads to mixtures of products, as the reactivity difference between halogenated positions can be minimal.[1] Achieving selectivity for a single position requires carefully overriding these innate tendencies through strategic selection of catalysts, ligands, bases, and reaction conditions.
Q2: What are the primary factors that control regioselectivity in these reactions?
A: Regioselectivity is governed by a complex interplay of several factors:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the C2, C4, and C6 positions towards nucleophilic attack and oxidative addition.[1]
-
Steric Hindrance: Bulky substituents on the pyridine ring or the incoming nucleophile/reagent can block access to more sterically crowded positions, directing the reaction to less hindered sites.
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the ligand's steric and electronic properties are paramount. Bulky ligands can direct the reaction away from the typically favored C2/C6 positions.[2]
-
Reaction Mechanism: The type of reaction plays a crucial role. For instance, directed ortho-metalation (DoM) is guided by a directing group on the ring,[3][4] while a "halogen dance" rearrangement involves halogen migration to a thermodynamically more stable position before functionalization.[5]
-
Leaving Group Ability: In polyhalogenated pyridines with different halogens, reactivity often follows the trend of C-I > C-Br > C-Cl, based on bond dissociation energies.[1]
Q3: My lithiation of a bromochloropyridine is not selective. What is causing this and how can I fix it?
A: Lack of selectivity in lithiation often stems from competing reaction pathways, such as deprotonation at an acidic C-H bond versus halogen-metal exchange. A common side reaction is the "halogen dance," where an initial lithiation is followed by a rearrangement of the halogen to a different position on the ring.[5][6]
To improve selectivity:
-
Control Temperature: Perform the lithiation at very low temperatures (e.g., -78 °C or lower) to trap the initial, kinetically formed organolithium species before it can rearrange.[7][8]
-
Choose the Right Base: Use sterically hindered lithium amide bases like LDA (lithium diisopropylamide) or LiTMP (lithium 2,2,6,6-tetramethylpiperidide) to favor deprotonation at a specific site, as they are less likely to add to the pyridine ring.[3][9]
-
Use "Fast" Electrophiles: After forming the organolithium species, trap it immediately with a highly reactive electrophile to minimize the chance of rearrangement.[5]
Troubleshooting Guides
This section provides solutions to specific experimental problems in a question-and-answer format.
Issue 1: Poor Selectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki-Miyaura coupling on 2,4-dichloropyridine is giving a mixture of C2 and C4 products. How can I favor substitution at the C4 position?
Answer: While the C2 position is often electronically favored, C4 selectivity can be achieved by manipulating steric and catalytic factors.[1]
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: Standard phosphine ligands may not be sufficient to override the innate preference for the C2 position.
-
Solution: Employ a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). This bulk can disfavor coordination at the more crowded C2 position, leading to high C4 selectivity.[2]
-
-
Ligand Interference: In some specific cases, the ligand may not be beneficial.
-
Suboptimal Base or Solvent: The base and solvent system can influence catalyst activity and selectivity.
-
Solution: Screen different bases. While K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is sometimes used.[11] The choice of solvent can also be critical; screen solvents like dioxane, toluene, or DMF.
-
| Catalyst System | Target Position | Regioselectivity (C4:C2) | Notes | Source |
| Pd(OAc)₂ / IPr (NHC ligand) | C4 | ~10:1 | Sterically demanding ligand promotes C4 coupling. | [2] |
| Pd(OAc)₂ / Xantphos | C2 | High C2 selectivity | Used for C2-selective amination. | [12][13] |
| Pd(OAc)₂ (Ligand-free) | C4 | >99:1 | "Jeffery" conditions show excellent C4 selectivity. | [2][10] |
Issue 2: Unwanted "Halogen Dance" Rearrangement During Lithiation
Question: I am trying to functionalize 2-chloro-3-bromopyridine at C4 via lithiation with LDA, but I am getting the 2-chloro-4-functionalized-3-bromopyridine product instead. What is happening?
Answer: You are observing a classic "halogen dance" rearrangement.[5] The initial deprotonation occurs at C4 to form a 4-lithiated intermediate. This species is often unstable and rearranges, leading to a migration of the bromine atom, ultimately forming a more thermodynamically stable lithiated species that is then trapped by your electrophile.[5][6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing a halogen dance reaction.
Key Solutions:
-
Temperature Control: Lowering the reaction temperature significantly (e.g., to -100 °C) can prevent the rearrangement, allowing the kinetic 4-lithiated intermediate to be trapped.[14]
-
Flow Chemistry: Continuous-flow reactors can offer precise control over temperature and reaction time, enabling the trapping of transient intermediates before they have time to rearrange.[7][8]
-
Strategic Synthesis: Alternatively, leverage the halogen dance. If the rearranged product is your desired target, you can allow the reaction to warm, promoting the rearrangement to completion before adding the electrophile.[5]
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Free)
This protocol is adapted from methodologies demonstrating high C4-selectivity under ligand-free conditions.[2][10]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (3 equiv)
-
Tetrabutylammonium bromide (TBAB) (1 equiv)
-
Toluene/Water (e.g., 10:1 mixture)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloropyridine, the arylboronic acid, Pd(OAc)₂, K₂CO₃, and TBAB.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to isolate the 2-chloro-4-arylpyridine product.
Protocol 2: Directed ortho-Metalation (DoM) of a 2-Substituted Pyridine
This protocol provides a general method for the functionalization of a pyridine derivative at the position ortho to a directing metalating group (DMG), such as an amide.[3][4][15]
Logical Workflow for DoM:
Caption: Key steps in a Directed ortho-Metalation (DoM) experiment.
Materials:
-
2-Pyridinecarboxamide derivative (or other suitable DMG-pyridine)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or titrated solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Dissolve the 2-pyridinecarboxamide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours. A color change often indicates the formation of the lithiated species.
-
Add the electrophile (e.g., benzaldehyde) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Addressing solubility issues of 2,3,5-Tribromopyridine in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2,3,5-Tribromopyridine in reaction media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) - Solubility Issues
Q1: What are the general solubility properties of this compound?
This compound is a white to pale yellow crystalline powder. It is generally soluble in chlorinated and polar aprotic solvents, while being insoluble in water.
Q2: I am observing poor solubility of this compound in my reaction solvent. What are the initial steps I can take to address this?
When encountering poor solubility, a systematic approach is recommended. The initial steps should involve optimizing the solvent system and reaction temperature. Increasing the reaction temperature can often enhance the solubility of solid reactants. If temperature modification is insufficient, screening a variety of solvents or employing a co-solvent system is a logical next step.
Q3: Which solvents are recommended for reactions involving this compound, such as Suzuki-Miyaura cross-coupling?
Commonly used solvents for Suzuki-Miyaura reactions with bromopyridines include polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). Ethereal solvents such as 1,4-dioxane are also frequently used, often in combination with water as a co-solvent to aid in dissolving the inorganic base.
Q4: My reaction is biphasic, and the conversion rate is low. How can I improve this?
Low conversion rates in biphasic systems are often due to inefficient mixing and mass transfer between the aqueous and organic phases. To address this, ensure vigorous stirring to create an emulsion, thereby maximizing the interfacial area. The addition of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can also significantly accelerate the reaction by facilitating the transfer of reactants between the two phases.[1]
Q5: Can changing the base in my Suzuki-Miyaura reaction affect the solubility of this compound?
While the base itself doesn't directly solubilize this compound, its own solubility in the reaction medium is crucial. The base is necessary to activate the boronic acid. If the base is not at least partially soluble, the reaction can be slow or stall. Using a finely powdered, dry base can improve its dispersion and reactivity. Common inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) often require an aqueous co-solvent for dissolution.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in the public domain. The following table provides estimated solubility values based on the known solubility of structurally similar compounds, such as 1,3,5-Tribromobenzene, and general principles of solubility. These values are estimates and should be experimentally verified for precise applications.
| Solvent | Chemical Formula | Polarity (Relative) | Estimated Solubility at 25°C ( g/100 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | > 10 |
| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | > 10 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 0.386 | > 10 |
| Toluene | C₇H₈ | 0.099 | ~ 5-10 |
| 1,4-Dioxane | C₄H₈O₂ | 0.164 | ~ 5-10 |
| Ethanol | C₂H₆O | 0.654 | ~ 1-5 |
| Acetonitrile | C₂H₃N | 0.460 | ~ 1-5 |
| Water | H₂O | 1.000 | < 0.1 |
Troubleshooting Guide for Poor Solubility in Reaction Media
This guide provides a structured approach to troubleshoot and address solubility challenges with this compound during chemical reactions.
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Isothermal Solubility Determination
This protocol outlines a method to determine the solubility of this compound in a specific solvent at a constant temperature.
Objective: To quantify the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with sealed caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm, PTFE)
-
Volumetric flasks
-
Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a constant temperature shaker. Allow the mixture to equilibrate for at least 24 hours.
-
Sample Collection: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed volumetric flask.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask and weigh the remaining solid.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution to a known concentration and analyze it using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
-
Calculation: Calculate the solubility in g/100 mL or other desired units.
Caption: Workflow for determining the solubility of a compound.
Protocol 2: Co-solvent Screening for Suzuki-Miyaura Coupling
This protocol provides a method for screening co-solvent systems to improve the solubility and yield of a Suzuki-Miyaura reaction with this compound.
Objective: To identify an optimal co-solvent system for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Primary organic solvent (e.g., 1,4-Dioxane or Toluene)
-
Co-solvents to be screened (e.g., Water, Ethanol, DMF)
-
Reaction vials
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reagent Preparation: In separate, labeled reaction vials, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: To each vial, add the primary organic solvent. Then, add varying ratios of the co-solvent to be screened (e.g., 10:1, 5:1, 2:1 organic solvent to co-solvent).
-
Reaction: Seal the vials and heat the reactions to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Analysis: After a set time, or upon completion, analyze the yield of the desired product in each reaction mixture to determine the optimal co-solvent and ratio.
References
Technical Support Center: Suzuki-Miyaura Coupling of Boronic Acids with Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for mitigating protodeboronation during Suzuki-Miyaura cross-coupling reactions of boronic acids with bromopyridines.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki-Miyaura coupling of boronic acids with bromopyridines, with a focus on preventing the undesired protodeboronation side reaction.
Issue 1: Low Yield of Desired Product and Significant Protodeboronation
If you are observing a low yield of your desired biaryl product accompanied by a significant amount of the protodeboronated arene, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base Selection | Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction. Recommended bases include K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong bases like NaOH or KOH.[1] | Strong bases can accelerate the rate of protodeboronation, which is often a base-catalyzed process. |
| Presence of Water | Ensure anhydrous reaction conditions by using anhydrous solvents and thoroughly dried glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture. | Water can act as a proton source for protodeboronation. Even pinacol esters can hydrolyze to the more susceptible boronic acid in the presence of water and a base. |
| High Reaction Temperature | Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60-80 °C. If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the heat.[2] | Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling. |
| Inefficient Catalytic System | Optimize the catalyst and ligands. Increase the catalyst loading to accelerate the productive reaction rate. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling. Use pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps. | If the Suzuki coupling is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC, GC-MS, or LC-MS. Work up the reaction as soon as the starting material is consumed to a satisfactory level. | The longer the boronic acid is subjected to basic, heated conditions, the more protodeboronation can occur. |
| Unstable Boronic Acid | Use a more stable boronic acid derivative, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or potassium trifluoroborate salt.[3][4] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[3] | Free boronic acids, especially heteroaromatic ones, can be inherently unstable under reaction conditions. |
Issue 2: Catalyst Inhibition or Deactivation
The nitrogen atom in the pyridine ring of bromopyridines can coordinate to the palladium catalyst, leading to inhibition or deactivation.
| Potential Cause | Recommended Solution | Rationale |
| Pyridine Nitrogen Coordination | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands can shield the palladium center, preventing coordination of the pyridine nitrogen and maintaining catalytic activity.[2] |
| Slow Oxidative Addition | Increase the reaction temperature or screen different palladium catalysts and ligands. For less reactive bromopyridines, more electron-rich and bulky ligands can facilitate oxidative addition. | The C-Br bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow rate-determining oxidative addition step. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue with bromopyridines?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] This consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a byproduct that can complicate purification. Pyridine-containing boronic acids are particularly susceptible to this reaction due to the electronic nature of the pyridine ring and the potential for zwitterionic intermediates that can readily undergo C-B bond cleavage.[3]
Q2: I'm using a 2-bromopyridine. Are there specific challenges I should be aware of?
A2: Yes, 2-bromopyridines present unique challenges. The nitrogen atom at the 2-position can chelate to the palladium catalyst, leading to catalyst inhibition.[4] Furthermore, the corresponding 2-pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation.[3][5]
Q3: Should I use a boronic acid or a boronic ester?
A3: For substrates prone to protodeboronation, it is highly recommended to use a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[4] While boronic acids can sometimes be more reactive, the increased stability of their derivatives often leads to higher overall yields of the desired product by minimizing decomposition.
Q4: What is a MIDA boronate and how does it prevent protodeboronation?
A4: A MIDA (N-methyliminodiacetic acid) boronate is a highly stable, crystalline, and air-stable derivative of a boronic acid.[6] In Suzuki-Miyaura reactions, MIDA boronates act as a "slow-release" reservoir of the free boronic acid under basic conditions.[3] This slow and controlled release maintains a very low concentration of the unstable boronic acid in the reaction mixture at any given time, thereby minimizing the rate of protodeboronation.
Q5: Can the choice of solvent impact the extent of protodeboronation?
A5: Absolutely. The solvent can influence the solubility of the reagents, the stability of intermediates, and the rate of both the desired coupling and the undesired protodeboronation. Anhydrous solvents are generally preferred to minimize the presence of a proton source. Common solvents for Suzuki couplings with bromopyridines include 1,4-dioxane, THF, and toluene, often with a small amount of water to aid in the dissolution of the base. However, the optimal solvent system should be determined empirically for each specific reaction.
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving bromopyridines, which can help in selecting optimal conditions to minimize protodeboronation.
Table 1: Effect of Base on the Yield of Suzuki Coupling of p-Bromoacetophenone with Phenylboronic Acid
| Base | Solvent | Yield (%) |
| K₃PO₄ | 1,4-Dioxane | 95 |
| K₂CO₃ | 1,4-Dioxane | 85 |
| Cs₂CO₃ | 1,4-Dioxane | 92 |
| Na₂CO₃ | 1,4-Dioxane | 82 |
| Et₃N | 1,4-Dioxane | 45 |
| Reaction Conditions: p-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), base (2 mmol), solvent (5 mL), 80 °C, 12 h. |
Table 2: Effect of Solvent on the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Solvent | Yield (%) |
| 1,4-Dioxane | 71 |
| Isopropanol | 64 |
| THF | 55 |
| DMF | 32 |
| Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid [4]
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(dppf)Cl₂ (0.03-0.05 mmol, 3-5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-methylpyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-Dioxane/H₂O solvent mixture.
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of a Bromopyridine with an Aryl MIDA Boronate (Slow-Release Conditions)
Materials:
-
Bromopyridine (1.0 equiv.)
-
Aryl MIDA boronate (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
SPhos (0.08 equiv.)
-
K₃PO₄ (3.0 equiv.)
-
Anhydrous 1,4-Dioxane/H₂O (10:1)
Procedure:
-
In a glovebox, to an oven-dried vial, add the bromopyridine, aryl MIDA boronate, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed 1,4-Dioxane/H₂O solvent mixture.
-
Seal the vial and heat the mixture to 80 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up and purify as described in Protocol 1.
Visualizations
The following diagrams illustrate key pathways and decision-making processes in Suzuki-Miyaura cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways: Suzuki coupling versus protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of Electron-Deficient Pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction times and overall success rates for the cross-coupling of electron-deficient pyridines.
Troubleshooting Guides
This section addresses specific issues encountered during cross-coupling reactions involving electron-deficient pyridines, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Question: My cross-coupling reaction with an electron-deficient pyridine is showing little to no product formation. What are the likely causes and how can I improve the conversion?
Answer: Low or no conversion is a frequent challenge with electron-deficient pyridines due to their inherent electronic properties. The primary reasons include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1][2]
-
Poor Substrate Reactivity: Electron-deficient pyridines, especially chloropyridines, possess a strong carbon-halogen bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1][3]
-
Inefficient Transmetalation: The transfer of the pyridine group from the organometallic reagent (e.g., boronic acid) to the palladium complex can be sluggish for electron-deficient systems.[1]
Troubleshooting Steps:
-
Optimize the Catalyst System:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may be insufficient.[2] Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr.[1][2][3] These ligands help to stabilize the active palladium catalyst and promote the challenging oxidative addition step.[1]
-
Increase Catalyst Loading: If you suspect catalyst deactivation, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion.
-
Use a Pd(0) Source or an Efficient Precatalyst: Ensure that the active Pd(0) species is efficiently generated in situ. Using a Pd(0) source like Pd₂(dba)₃ or a highly active precatalyst can be beneficial.[1]
-
-
Adjust Reaction Conditions:
-
Increase Reaction Temperature: Higher temperatures (typically in the range of 80-120 °C) can provide the necessary activation energy to overcome the high barrier of oxidative addition.[1][3] Microwave irradiation can also be an effective method for rapidly achieving and maintaining high reaction temperatures.[3]
-
Screen Different Bases: The choice of base is crucial and can significantly impact the reaction rate. For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases.[1][2] Ensure the base is anhydrous and finely ground for optimal reactivity.[2]
-
Solvent Selection: The solvent must effectively dissolve all reactants. Common choices include dioxane, toluene, and DMF.[2][4] In some cases, switching to a more polar solvent can be beneficial.
-
Issue 2: Significant Formation of Side Products (e.g., Protodeboronation, Homocoupling)
Question: My reaction is producing a complex mixture with significant amounts of protodeboronated starting material and/or homocoupled byproducts. How can I minimize these side reactions?
Answer: The formation of side products is a common issue, particularly in Suzuki-Miyaura couplings of pyridineboronic acids.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[1][2] Pyridylboronic acids are particularly susceptible to this side reaction.[1]
-
Homocoupling: This involves the self-coupling of the boronic acid to form a bipyridine byproduct.[1] This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][2]
Minimization Strategies:
-
Address Protodeboronation:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. The presence of water significantly promotes protodeboronation.[2]
-
Switch to More Stable Boronic Acid Derivatives: Consider using boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts, which are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1]
-
-
Reduce Homocoupling:
-
Strict Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[1][2] This can be achieved by sparging with an inert gas or by using several freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can minimize the presence of Pd(II) species that can promote homocoupling.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally best for electron-deficient pyridines?
A1: The "best" reaction depends on the specific substrates and desired bond formation. However, some general considerations are:
-
Suzuki-Miyaura Coupling: This is a widely used and versatile method for C-C bond formation. With the right choice of ligand and base, it can be effective for electron-deficient pyridines, although challenges like protodeboronation need to be managed.[1]
-
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. Specialized ligands have been developed to facilitate the coupling of amines with challenging heteroaryl halides, including electron-deficient pyridines.[5][6]
-
Sonogashira Coupling: This is the preferred method for forming C-C triple bonds (alkynylation). While coupling of chloropyridines can be challenging, appropriate catalyst systems can achieve this transformation.[7]
-
Negishi Coupling: This reaction uses organozinc reagents and is known for its high functional group tolerance and reactivity, making it a good option for complex substrates.[8]
Q2: How does the position of the leaving group on the pyridine ring affect reactivity?
A2: The position of the leaving group has a significant impact on reactivity. In general, for palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines follows the order: 2-halopyridine > 4-halopyridine > 3-halopyridine. The C-X bond at the 2-position is often more reactive in the oxidative addition step due to its proximity to the electron-withdrawing nitrogen atom.[7]
Q3: Can I use chloropyridines as substrates, or should I stick to bromo- or iodopyridines?
A3: While iodo- and bromopyridines are more reactive, recent advances in catalyst technology have made the use of more abundant and less expensive chloropyridines increasingly feasible.[3] However, the coupling of chloropyridines is generally more challenging due to the stronger C-Cl bond.[1][3] Success with chloropyridines almost always requires the use of highly active catalyst systems, such as those employing bulky, electron-rich Buchwald ligands or NHC ligands, along with higher reaction temperatures.[3]
Q4: What role does the base play in Suzuki couplings of electron-deficient pyridines?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. For electron-deficient pyridines, a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to achieve a reasonable reaction rate.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for various cross-coupling reactions of electron-deficient pyridines. Note that optimal conditions can be highly substrate-dependent.
Table 1: Suzuki-Miyaura Coupling Conditions
| Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 110 | 18 | 92 | [3] |
| 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 78 | [1] |
Table 2: Buchwald-Hartwig Amination Conditions
| Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | DBU | Toluene | 100 | 2 | 88 | [6] |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 24 | 95 | [9] |
| 2-Chloro-5-nitropyridine | Benzylamine | Pd(OAc)₂ (2) | t-BuBrettPhos (4) | NaOtBu | Dioxane | 100 | 4 | 91 | [5] |
Table 3: Sonogashira Coupling Conditions
| Pyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 6 | 90 | [10] |
| 3-Iodopyridine | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NEt | DMF | 80 | 12 | 85 | [11] |
| 2-Chloropyridine | Trimethylsilylacetylene | NiCl₂(dppf) (10) | - | K₂CO₃ | Dioxane | 120 | 24 | 65 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloropyridine (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe. If a co-solvent like water is used, it should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
-
Reaction Setup: In a glovebox or under a stream of argon, add the bromopyridine (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., BINAP, 0.015 mmol) to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 80 °C) with stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3,5-Tribromopyridine and 2,4,6-Tribromopyridine for Pharmaceutical and Agrochemical Research
For Immediate Publication
[City, State] – [Date] – In the landscape of pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are of significant interest. This guide presents a detailed comparative analysis of the reactivity of two key isomers: 2,3,5-tribromopyridine and 2,4,6-tribromopyridine. Understanding the distinct reactivity profiles of these isomers is crucial for researchers, scientists, and drug development professionals in designing efficient synthetic routes to novel bioactive molecules.
This comparison focuses on three fundamental reaction classes in modern organic synthesis: nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine substituents on the pyridine ring, governed by their positions relative to the nitrogen atom, dictates the synthetic utility of each isomer.
Executive Summary of Comparative Reactivity
The reactivity of the tribromopyridine isomers is fundamentally dictated by the electronic influence of the pyridine nitrogen. The nitrogen atom is electron-withdrawing, rendering the pyridine ring electron-deficient and susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para (2, 4, and 6-positions) to the nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution.[1][2] Consequently, a significant disparity in reactivity between the two isomers is observed.
2,4,6-Tribromopyridine is anticipated to be considerably more reactive towards nucleophiles due to all three bromine atoms being located at these activated positions. In contrast, This compound , with a bromine atom at the electronically disfavored 3-position, is expected to exhibit more nuanced reactivity, allowing for greater regioselectivity in certain transformations.
Comparative Data on Reactivity
Table 1: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2,4,6-Tribromopyridine | Rationale |
| Overall Reactivity | Lower | Higher | All three bromine atoms in the 2,4,6-isomer are at positions activated by the pyridine nitrogen, facilitating nucleophilic attack. The 2,3,5-isomer has a bromine at the deactivated 3-position.[1][2] |
| Regioselectivity | Selective substitution at the 2-position is expected. | Substitution is likely to occur at the 4-position first, followed by the 2- and 6-positions. Multiple substitutions are probable under forcing conditions. | The 4-position is generally the most activated site for nucleophilic attack in polyhalopyridines, followed by the 2- and 6-positions.[3] |
| Typical Nucleophiles | Strong nucleophiles (e.g., alkoxides, thiolates) | A wider range of nucleophiles, including amines, can be employed under milder conditions. | The higher intrinsic reactivity of the 2,4,6-isomer allows for the use of less reactive nucleophiles. |
Table 2: Predicted Reactivity and Regioselectivity in Metal-Halogen Exchange
| Feature | This compound | 2,4,6-Tribromopyridine | Rationale |
| Site of Lithiation | Predicted to be selective at the 5-position or 2-position depending on conditions. | Selective lithiation can be challenging due to multiple reactive sites. The 4-position is a likely site of initial exchange. | The most acidic proton and the position leading to the most stable organolithium species will determine the outcome. Proximity to nitrogen and other halogens influences stability.[4][5] |
| Reaction Conditions | Low temperatures (e.g., -78 °C to -100 °C) are crucial to prevent side reactions. | Very low temperatures and careful control of stoichiometry are essential to achieve selectivity. | Metal-halogen exchange is a rapid process, and precise temperature control is necessary to manage the reactivity of the resulting organolithium species.[6] |
| Subsequent Reactions | The resulting organolithium species can be trapped with various electrophiles. | Can lead to mixtures of products if selectivity in the exchange step is not achieved. | The utility of this reaction is dependent on the ability to generate a single, well-defined organometallic intermediate. |
Table 3: Predicted Reactivity and Regioselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling)
| Feature | This compound | 2,4,6-Tribromopyridine | Rationale |
| Regioselectivity | Selective mono-coupling at the 2-position is often observed.[7] | Mono-coupling at the 4-position is generally favored, followed by coupling at the 2- and 6-positions.[1] | The order of oxidative addition of palladium to the C-Br bonds typically follows the trend of electronic activation (4 > 2/6 > 3/5).[8] |
| Catalyst Choice | Standard palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective. | Catalyst and ligand choice can be used to tune selectivity between mono- and di-substitution.[1] | The choice of ligand can influence the steric and electronic environment around the palladium center, thereby affecting the regioselectivity of the oxidative addition step. |
| Reaction Scope | Allows for the sequential introduction of different groups at the 2-, 5-, and 3-positions. | Useful for synthesizing symmetrically or unsymmetrically substituted 2,4,6-triarylpyridines. | The distinct reactivity of each bromine atom in the 2,3,5-isomer allows for stepwise functionalization, while the 2,4,6-isomer is well-suited for multiple couplings. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. The following are representative procedures for key transformations that can be adapted for this compound and 2,4,6-tribromopyridine based on established methods for similar substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
Objective: To substitute a bromine atom with a methoxy group.
Materials:
-
Tribromopyridine isomer (1.0 eq)
-
Sodium methoxide (1.2 eq per substitution)
-
Anhydrous methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the tribromopyridine isomer.
-
Add anhydrous methanol to dissolve the substrate.
-
Add sodium methoxide portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Metal-Halogen Exchange (Lithiation)
Objective: To generate a lithiated pyridine species and trap it with an electrophile (e.g., benzaldehyde).
Materials:
-
Tribromopyridine isomer (1.0 eq)
-
n-Butyllithium (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (1.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the tribromopyridine isomer and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To couple the tribromopyridine isomer with an arylboronic acid.
Materials:
-
Tribromopyridine isomer (1.0 eq)
-
Arylboronic acid (1.2 eq for mono-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the tribromopyridine isomer, arylboronic acid, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reactivity Principles and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the underlying electronic principles and a typical experimental workflow.
Caption: Electronic activation for nucleophilic aromatic substitution.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The comparative reactivity of this compound and 2,4,6-tribromopyridine is a clear illustration of the principles of heterocyclic chemistry. 2,4,6-Tribromopyridine serves as a highly reactive substrate for introducing substituents at the activated 2-, 4-, and 6-positions, making it ideal for the synthesis of polysubstituted pyridines. In contrast, This compound offers a platform for more controlled, regioselective functionalization, particularly at the 2-position, allowing for the stepwise construction of complex molecular architectures. A thorough understanding of these differences will empower researchers to select the appropriate starting material and reaction conditions to efficiently achieve their synthetic targets in the pursuit of novel pharmaceuticals and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Suzuki and Stille Reactions for the Functionalization of 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille reactions, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. This guide provides a detailed comparison of these two powerful reactions for the functionalization of 2,3,5-tribromopyridine, a versatile scaffold in medicinal chemistry. While direct comparative studies on this compound are limited, this guide leverages experimental data from analogous polyhalogenated pyridines to provide a comprehensive overview of expected performance, regioselectivity, and reaction conditions.
General Overview
The Suzuki-Miyaura coupling utilizes organoboron reagents (boronic acids or esters) as coupling partners with organohalides. Key advantages of this reaction include the commercial availability, low toxicity, and high stability of the boronic acid reagents, as well as the environmentally benign nature of the boron-containing byproducts.
The Stille coupling , conversely, employs organotin reagents (organostannanes). A significant advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air. However, the toxicity of organotin compounds and the challenges associated with the removal of tin byproducts are notable drawbacks.[1][2]
Performance Comparison: Suzuki vs. Stille
The choice between the Suzuki and Stille reactions for the functionalization of this compound will depend on several factors, including the desired regioselectivity, the nature of the coupling partner, and tolerance for specific reaction conditions and byproducts. Based on studies of related polyhalogenated pyridines, a general performance comparison can be extrapolated.
Table 1: Comparison of Suzuki and Stille Reactions for the Functionalization of Polyhalogenated Pyridines
| Feature | Suzuki Reaction | Stille Reaction |
| Typical Reagents | Aryl/heteroaryl boronic acids or esters | Aryl/heteroaryl/vinyl/alkyl tributylstannanes |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Base | Required (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) | Often not required, but additives like LiCl or Cu(I) salts can be beneficial |
| Solvent | Toluene, Dioxane, DMF, aqueous mixtures | Toluene, DMF, THF, NMP |
| Temperature | 60 - 120 °C | Room temperature to 110 °C |
| Yields (Analogous Systems) | Good to excellent (e.g., 75-95% for 2,3,5-trichloropyridine)[3] | Moderate to excellent (e.g., ~85% for 2-amino-5-bromo-4-methylpyridine)[4] |
| Regioselectivity | Generally favors reaction at the most electrophilic C-Br bond (C2 or C5 over C3). Can be tuned with catalyst and ligand selection. | Also favors reaction at the most activated C-Br bond. Can be influenced by additives. |
| Advantages | Low toxicity of boron reagents, readily available starting materials, environmentally benign byproducts. | High functional group tolerance, inertness of organostannanes to air and moisture.[1][2] |
| Disadvantages | Base sensitivity of some substrates, potential for protodeboronation. | Toxicity of organotin reagents, difficulty in removing tin byproducts.[1][2] |
Regioselectivity
For this compound, the bromine atoms are in electronically distinct environments. The C2 and C5 positions are generally more reactive towards palladium-catalyzed cross-coupling than the C3 position due to electronic effects of the nitrogen atom. Both Suzuki and Stille reactions are expected to show a preference for reaction at the C2 or C5 position. The precise regioselectivity can often be controlled by judicious choice of catalyst, ligands, and reaction conditions. For instance, in Stille couplings of 3,5-dibromo-2-pyrone, the addition of Cu(I) iodide has been shown to influence the site of reaction.[5]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille reactions, based on procedures for analogous brominated pyridine substrates. Optimization for this compound and specific coupling partners is recommended.
Suzuki Coupling of this compound with an Arylboronic Acid (Analogous to 2,3,5-Trichloropyridine)[3]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Diethyl ether
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.005 mmol).
-
Add a mixture of DMF (3 mL) and distilled water (3.5 mL).
-
Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, extract the mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling of this compound with an Organostannane (General Protocol)[4]
Materials:
-
This compound
-
Organostannane (e.g., (2-Thienyl)tributylstannane) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous Toluene or DMF
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the organostannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).
-
Seal the flask and degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Workflows
The following diagrams illustrate the generalized workflows for the Suzuki and Stille coupling reactions.
Caption: Generalized experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized experimental workflow for the Stille coupling of this compound.
Catalytic Cycles
The underlying mechanisms of the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst.
Caption: Comparison of the catalytic cycles for the Suzuki and Stille cross-coupling reactions.
Conclusion
Both the Suzuki and Stille reactions are highly effective methods for the functionalization of this compound, each with its own set of advantages and disadvantages. The Suzuki reaction is often favored due to the low toxicity and environmental impact of its reagents. However, for substrates that are sensitive to basic conditions or where protodeboronation is a concern, the Stille reaction provides a robust alternative with high functional group tolerance. The choice of reaction will ultimately be guided by the specific synthetic goals, the nature of the coupling partners, and the desired regioselectivity. Careful consideration of the reaction conditions, including the catalyst, solvent, and any additives, is crucial for achieving optimal results in the synthesis of novel pyridine-based compounds for drug discovery and development.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of C-Br Bonds on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of carbon-bromine (C-Br) bonds at the 2, 3, and 4-positions of the pyridine ring in palladium-catalyzed cross-coupling reactions. Understanding these reactivity differences is crucial for the efficient design and synthesis of novel pyridine-containing molecules in pharmaceutical and materials science research.
The position of the bromine atom on the pyridine ring significantly influences the reactivity of the C-Br bond due to the electronic and steric effects of the ring nitrogen. In general, the reactivity of bromopyridine isomers in common cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.
Factors Influencing Reactivity
The observed reactivity trend is primarily governed by the following factors:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution compared to benzene but activates the C-Br bond towards oxidative addition, a key step in many cross-coupling catalytic cycles. This effect is most pronounced at the ortho (2-) and para (4-) positions relative to the nitrogen atom.
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen at the para position highly polarizes the C4-Br bond, making the carbon atom very electrophilic and susceptible to oxidative addition. This results in the highest reactivity among the three isomers.
-
2-Bromopyridine: The C2-Br bond is also activated by the nitrogen's proximity. However, the lone pair of electrons on the adjacent nitrogen can coordinate with the palladium catalyst, which can sometimes inhibit the reaction.
-
3-Bromopyridine: The C3-Br bond is the least activated as the electronic influence of the nitrogen atom at the meta position is weaker. This leads to a less electrophilic carbon center and slower reaction rates.
-
-
Steric Hindrance: While electronic effects are dominant, steric hindrance can also play a role, particularly at the 2-position where the bromine atom is adjacent to the nitrogen. This can influence the approach of the catalyst and other reagents.
Comparative Performance in Cross-Coupling Reactions
The differing reactivities of the bromopyridine isomers are evident in the typical yields and reaction conditions required for successful cross-coupling. The following tables summarize representative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to note that yields are approximate and can vary significantly with specific reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Bromopyridine Isomer | Representative Yield (%) |
| 4-Bromopyridine | 85 - 95 |
| 2-Bromopyridine | 70 - 85 |
| 3-Bromopyridine | 50 - 70 |
Table 2: Representative Yields for Buchwald-Hartwig Amination with a Primary Amine
| Bromopyridine Isomer | Representative Yield (%) |
| 4-Bromopyridine | 80 - 90 |
| 2-Bromopyridine | 75 - 85 |
| 3-Bromopyridine | 60 - 75 |
Table 3: Representative Yields for Sonogashira Coupling with a Terminal Alkyne
| Bromopyridine Isomer | Representative Yield (%) |
| 4-Bromopyridine | 80 - 90 |
| 2-Bromopyridine | 70 - 80 |
| 3-Bromopyridine | 55 - 70 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol is a general method that can be adapted for the different bromopyridine isomers.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This is a generalized protocol for the C-N coupling of bromopyridines.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)
-
Phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the bromopyridine isomer and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Sonogashira Coupling Protocol
This protocol provides a general method for the coupling of bromopyridines with terminal alkynes.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a Schlenk flask, add the bromopyridine isomer, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reactivity and Experimental Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Relative reactivity of bromopyridine isomers.
Caption: Suzuki-Miyaura coupling experimental workflow.
Conclusion
The reactivity of C-Br bonds on the pyridine ring is highly dependent on the position of the bromine atom. 4-Bromopyridine is generally the most reactive isomer in palladium-catalyzed cross-coupling reactions due to strong electronic activation from the para-nitrogen. 2-Bromopyridine is also highly reactive but can present challenges due to potential catalyst inhibition by the adjacent nitrogen atom, sometimes necessitating specialized ligands or conditions. 3-Bromopyridine is the least reactive of the three, often requiring more forcing
A Comparative Guide to the Reaction Kinetics of Bromopyridine Isomer Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Bromopyridines are key building blocks in these endeavors, frequently employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The position of the bromine atom on the pyridine ring dramatically influences the isomer's reactivity, impacting reaction rates, yields, and the optimal conditions required for successful transformations. This guide provides a comparative analysis of the reaction kinetics for 2-, 3-, and 4-bromopyridine in several widely used cross-coupling reactions, supported by available data and detailed experimental protocols for kinetic analysis.
Relative Reactivity of Bromopyridine Isomers: A Kinetic Overview
The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom activates the C-Br bond towards oxidative addition, the often rate-determining step in the catalytic cycle. The position of the nitrogen relative to the bromine atom dictates the extent of this activation.
Generally, the reactivity order of bromopyridine isomers is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
-
4-Bromopyridine: The nitrogen atom at the para-position exerts a strong electron-withdrawing effect, making the C4-Br bond highly polarized and susceptible to oxidative addition. This results in the highest reactivity among the three isomers.[1][2]
-
2-Bromopyridine: The C2-Br bond is also activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high efficiency.[1][2]
-
3-Bromopyridine: The C3-Br bond is the least activated, as the nitrogen atom's electron-withdrawing effect is less pronounced at the meta-position. Consequently, 3-bromopyridine is the least reactive isomer and often requires more forcing reaction conditions, such as higher temperatures and longer reaction times, to achieve comparable yields to the other isomers.[1][2]
Quantitative Kinetic Data Comparison
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid [1]
| Bromopyridine Isomer | Relative Reaction Rate | Representative Yield (%) | Catalyst System | Base | Solvent | Temperature (°C) |
| 2-Bromopyridine | Moderate to High | 85-95 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 |
| 3-Bromopyridine | Low | 60-75 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100-110 |
| 4-Bromopyridine | High | >95 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 |
Table 2: Sonogashira Coupling of Bromopyridine Isomers with Phenylacetylene [1]
| Bromopyridine Isomer | Relative Reaction Rate | Representative Yield (%) | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |
| 2-Bromopyridine | Moderate | 70-85 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50-65 |
| 3-Bromopyridine | Low | 50-65 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65-80 |
| 4-Bromopyridine | High | 85-95 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 |
Table 3: Buchwald-Hartwig Amination of Bromopyridine Isomers with Morpholine [1]
| Bromopyridine Isomer | Relative Reaction Rate | Representative Yield (%) | Catalyst System | Base | Solvent | Temperature (°C) |
| 2-Bromopyridine | Moderate | 75-90 | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 |
| 3-Bromopyridine | Low | 55-70 | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 |
| 4-Bromopyridine | High | >90 | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-100 |
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and optimizing process conditions. Below are detailed methodologies for monitoring the kinetics of cross-coupling reactions of bromopyridine isomers.
General Protocol for Kinetic Monitoring using Gas Chromatography (GC)
This protocol is suitable for reactions where the reactants and products are volatile and thermally stable.
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the bromopyridine isomer, coupling partner, solvent, and base.
-
Internal Standard: Add a known amount of an internal standard (a compound that does not react under the reaction conditions and has a distinct retention time from all other components).
-
Initiation: Inject the palladium catalyst solution to initiate the reaction and start the timer.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of an amine or acid) and an extraction solvent.
-
Analysis: Analyze the quenched samples by GC to determine the concentration of the reactants and products relative to the internal standard.
-
Data Processing: Plot the concentration of the limiting reactant or the product as a function of time to determine the reaction rate and order.
General Protocol for Kinetic Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is ideal for in-situ monitoring of reactions without the need for sampling and quenching.[2][3]
-
Sample Preparation: In an NMR tube, combine the bromopyridine isomer, coupling partner, deuterated solvent, base, and a known concentration of an internal standard (e.g., tetramethylsilane or a solvent-matched standard).
-
Initial Spectrum: Acquire a spectrum of the reaction mixture before the addition of the catalyst to serve as the t=0 reference.
-
Initiation: Add the palladium catalyst to the NMR tube, quickly mix, and place it in the NMR spectrometer pre-heated to the desired reaction temperature.
-
Data Acquisition: Acquire a series of spectra at regular time intervals. Modern NMR spectrometers can be programmed to automatically acquire spectra over a set period.[2]
-
Data Processing: Process the spectra and integrate the signals corresponding to the starting materials and products relative to the internal standard.
-
Kinetic Analysis: Plot the change in integral values over time to determine the reaction kinetics.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for common cross-coupling reactions and a general workflow for kinetic analysis.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of bromopyridines.
Caption: Catalytic cycle for the Buchwald-Hartwig amination of bromopyridines.
Caption: General experimental workflow for kinetic analysis of cross-coupling reactions.
References
A Comparative Guide to the Characterization of 2,3,5-Trisubstituted Pyridine Products by NMR and MS
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of 2,3,5-trisubstituted pyridine products. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]
This guide will delve into the principles of each technique, present comparative data, provide detailed experimental protocols, and discuss alternative characterization methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
1D and 2D NMR for Structural Elucidation
For 2,3,5-trisubstituted pyridines, the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) can be complex due to overlapping signals of the pyridine ring protons.[3] To overcome this, a combination of 1D and 2D NMR experiments is often employed.
-
¹H NMR: Provides information on the number of different types of protons and their integrations. The chemical shifts are influenced by the electronic nature of the substituents.[3]
-
¹³C NMR: Reveals the number of unique carbon atoms. Quaternary carbons, those bearing substituents, can be challenging to assign from the 1D spectrum alone.[3]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, which is invaluable for tracing the connectivity of protons around the pyridine ring.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, aiding in the assignment of protonated carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for assigning quaternary carbons and piecing together the molecular structure.[3]
NMR Data for a 2,3,5-Trisubstituted Pyridine Derivative
The following table provides example NMR data for 2-methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, a 2,3,5-trisubstituted pyridine derivative.[4]
| Data Type | Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ¹H | 2.92 (s, 3H) | CH₃ |
| 3.89 (s, 3H) | OCH₃ | ||
| 7.05-8.08 (m, 9ArH) | Aromatic Protons | ||
| 7.66 (s, 1H) | C5-H | ||
| ¹³C NMR | ¹³C | 24.34 | CH₃ |
| 55.46 | OCH₃ | ||
| 114.51 | CN | ||
| 105.55 | C3 | ||
| 117.72 | C5 | ||
| 159.13 | C6 | ||
| 161.05 | C2 | ||
| 162.82 | C4 |
Experimental Protocol for NMR Analysis
A general methodology for the NMR analysis of a 2,3,5-trisubstituted pyridine is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
-
Acquire a standard 1D proton spectrum.
-
-
2D NMR Acquisition (on a 400 MHz spectrometer): [3]
-
COSY: Use a standard gradient-enhanced COSY pulse sequence. Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm). Acquire at least 256 increments in the indirect dimension (F1) and 2-4 scans per increment.
-
HSQC: Use a standard gradient-enhanced HSQC pulse sequence. Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm for pyridines).
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence. Set the spectral widths as in the HSQC experiment. The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher. Optimize the long-range coupling constant for magnetization transfer to around 8 Hz.[3]
-
-
Data Processing: Apply appropriate window functions, perform Fourier transformation, phase correct, and reference the spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Fragmentation Patterns of Pyridine Derivatives
Electron Ionization (EI) is a common ionization technique that leads to extensive fragmentation. The fragmentation of the pyridine ring can occur through various pathways, including the loss of HCN, which would result in a fragment at m/z 94 from the molecular ion of a simple pyridine. The substituents on the ring will significantly influence the fragmentation pathways.
MS Data for a 2,3,5-Trisubstituted Pyridine Derivative
The following table presents the high-resolution mass spectrometry (HRMS) data for 2-methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile.[4]
| Data Type | m/z | Formula | Assignment |
| HRMS | 301.1686 | C₂₀H₁₆N₂O | [M+H]⁺ |
Experimental Protocol for MS Analysis
A general methodology for the analysis of a 2,3,5-trisubstituted pyridine by MS is as follows:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer (typically 1-10 µg/mL).[5]
-
Mass Spectrometry Analysis (Electron Ionization - GC-MS): [5]
-
Gas Chromatograph (GC) conditions:
-
Column: A non-polar or medium-polarity capillary column.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose a structure.
Comparison of NMR and MS
NMR and MS are complementary techniques that, when used together, provide a comprehensive characterization of 2,3,5-trisubstituted pyridine products.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Connectivity of atoms, chemical environment, stereochemistry | Molecular weight and elemental formula (HRMS) |
| Sample Amount | Milligrams (5-10 mg)[3] | Micrograms to nanograms (1-10 µg/mL)[5] |
| Analysis Time | Minutes to hours (depending on experiments) | Minutes |
| Structural Detail | High, provides detailed 3D structural information | Moderate, inferred from fragmentation |
| Isomer Differentiation | Excellent for constitutional isomers and stereoisomers | Can differentiate some isomers based on fragmentation, but often difficult |
| Mixture Analysis | Can be challenging, but possible with advanced techniques | Excellent with chromatographic coupling (GC-MS, LC-MS) |
| Quantitative Analysis | Yes (qNMR) | Yes, with appropriate standards |
Alternative and Complementary Techniques
While NMR and MS are the workhorses for structural elucidation, other techniques can provide valuable complementary information.
| Technique | Information Provided | Comparison with NMR/MS |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state | Provides the most definitive structural information but requires a suitable single crystal, which can be difficult to obtain. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups (e.g., C=N, C-H, C=O) | Less detailed structural information than NMR but is a quick and simple method to confirm the presence of key functional groups. |
| Elemental Analysis | Percentage composition of elements (C, H, N, etc.) | Provides the empirical formula, which can be used to support the molecular formula determined by HRMS. |
Conclusion
The characterization of 2,3,5-trisubstituted pyridine products is most effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides unparalleled detail on the molecular framework and atom connectivity, while MS delivers precise molecular weight information and clues to the structure through fragmentation analysis. For absolute structural confirmation, particularly of stereochemistry, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. By employing these techniques in a complementary fashion, researchers can confidently and accurately characterize novel pyridine derivatives for their progression in the drug discovery and development process.
References
- 1. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2,3,5-trisubstituted pyridine derivatives as potent Akt1 and Akt2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Purity Analysis of 2,3,5-Tribromopyridine Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control, ensuring the purity and safety of active pharmaceutical ingredients (APIs) and their intermediates. For halogenated pyridines, such as 2,3,5-Tribromopyridine and its derivatives, which are vital building blocks in the synthesis of numerous pharmaceutical compounds, robust HPLC methods are crucial for identifying and quantifying impurities. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods applicable to the purity analysis of brominated pyridine derivatives, offering insights into their performance based on experimental data from analogous compounds.
Comparative Analysis of HPLC Methods
Two distinct reversed-phase HPLC methods are detailed below. Method 1 employs a conventional C18 stationary phase with a simple isocratic mobile phase, representing a common starting point for the analysis of many small molecules. Method 2 utilizes a phenyl-hexyl stationary phase with a gradient elution, which can offer alternative selectivity for aromatic and halogenated compounds.
Data Presentation
The following tables summarize the quantitative performance data for the two HPLC methods based on the analysis of analogous bromopyridine derivatives.
Table 1: Method Performance Comparison
| Parameter | Method 1 (C18 Column) | Method 2 (Phenyl-Hexyl Column) |
| Analyte | 2,3,5-Trichloropyridine | 3-(5-Bromopyridin-2-yl)oxetan-3-ol |
| Linearity (r²) | > 0.999 | 0.9998 |
| Accuracy (% Recovery) | Not Specified | 99.5 - 100.5 |
| Precision (%RSD) | Not Specified | < 1.0 |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified |
Table 2: Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Newcrom R1 (C18) | Phenyl-Hexyl |
| Column Dimensions | 4.6 x 150 mm | Not Specified |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water (Gradient) |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV | UV |
| Temperature | Ambient | Ambient |
Experimental Protocols
Detailed methodologies for the two comparative HPLC methods are provided below. These protocols can serve as a starting point for developing a validated purity analysis method for this compound.
Method 1: Isocratic RP-HPLC for 2,3,5-Trichloropyridine
This method is a simple reversed-phase approach suitable for the analysis of halogenated pyridines.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for the analyte.
-
Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Method 2: Gradient RP-HPLC for 3-(5-Bromopyridin-2-yl)oxetan-3-ol
This method utilizes a phenyl-hexyl column and a gradient elution to potentially achieve better separation of impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A Phenyl-Hexyl stationary phase column.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program: A suitable gradient to ensure the elution of all components, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength.
-
Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a concentration within the linear range of the method (e.g., 1-100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
The following diagrams illustrate the general workflow for HPLC purity analysis and the logical relationship in method development.
References
A Comparative Guide to Pyridine Synthesis: Exploring Alternatives to 2,3,5-Tribromopyridine
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines is a fundamental task due to their prevalence in pharmaceuticals and functional materials. While highly functionalized starting materials like 2,3,5-tribromopyridine offer a direct route to complex molecules through sequential cross-coupling reactions, a multitude of alternative de novo synthesis strategies provide greater flexibility, often utilizing more readily available and economical acyclic precursors. This guide presents an objective comparison of these alternative methods, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic pathway.
This compound serves as a valuable scaffold, allowing for the regioselective introduction of various substituents through metal-catalyzed reactions like the Suzuki-Miyaura coupling.[1] This approach is particularly useful in late-stage functionalization. However, the efficiency of the overall process can be impacted by the availability and cost of the starting material. The following sections detail prominent alternative synthetic routes that build the pyridine core from the ground up, offering a comparative analysis of their performance.
Comparative Performance of Pyridine Synthesis Methodologies
The following table summarizes quantitative data for several common de novo pyridine synthesis methods. For a standardized comparison, data for the synthesis of a representative polysubstituted pyridine, 2,4,6-triphenylpyridine, is included where available.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Kröhnke Synthesis | N-Phenacylpyridinium bromide, Chalcone, Ammonium acetate | Reflux in Glacial Acetic Acid | 4 h | ~90% | [2] |
| Hantzsch Dihydropyridine Synthesis | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Reflux in Ethanol, followed by oxidation | 4 h (for dihydropyridine) | ~85-95% (for dihydropyridine) | [2][3] |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | N-Iodosuccinimide | Variable | 70-95% | [4] |
| One-Pot Three-Component Synthesis | Aldehyde, Acyl acetonitrile, Amino heterocycle | Ionic liquid ([bmim]Br), 80°C | 4-7 h | 92-95% | [4] |
| Cu-Catalyzed Cascade Reaction | Alkenylboronic acid, α,β-Unsaturated ketoxime O-pentafluorobenzoate | Cu(CH3CN)4PF6, 85°C | 3 h | 43-91% | [5][6] |
| Co-Catalyzed [2+2+2] Cycloaddition | Diynes, Nitriles | Cobalt catalyst | Variable | High | [7] |
Experimental Protocols for Key Alternative Syntheses
Detailed methodologies for several widely used alternative pyridine syntheses are provided below.
Kröhnke Pyridine Synthesis
This method involves the reaction of a pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[8]
Step 1: Synthesis of N-Phenacylpyridinium Bromide
-
A mixture of pyridine and a bromomethyl ketone (e.g., 2-bromoacetophenone) is stirred at room temperature.
-
The resulting pyridinium salt precipitates and is collected by filtration.
Step 2: Ring Formation
-
To a solution of the α,β-unsaturated carbonyl (chalcone, 1.0 eq) and ammonium acetate (8.0 eq) in glacial acetic acid, add the N-phenacylpyridinium bromide (1.0 eq) from Step 1.[2]
-
Reflux the mixture for 4 hours.[2]
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitated product by filtration and purify by recrystallization.[2]
Hantzsch Dihydropyridine Synthesis and Oxidation
A classical and highly versatile method for preparing dihydropyridines, which are then oxidized to the corresponding pyridines.[3]
Step 1: Dihydropyridine Synthesis
-
In a round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq), and a nitrogen source (e.g., ammonium acetate, 1.0 eq) in a suitable solvent like ethanol.[2]
-
Stir the mixture at reflux for approximately 4 hours, monitoring the reaction by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[2]
-
Wash the solid with cold ethanol and dry.
Step 2: Aromatization (Oxidation)
-
The isolated 1,4-dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid).
-
An oxidizing agent, such as nitric acid, sodium nitrite, or potassium permanganate, is added to the solution.[3][9]
-
The mixture is stirred until the aromatization is complete (monitored by TLC).
-
The final pyridine product is isolated through an appropriate workup procedure, often involving neutralization and extraction.
Bohlmann-Rahtz Pyridine Synthesis
This synthesis produces substituted pyridines from enamines and alkynones via a cyclodehydration reaction.[4]
-
An enamine is reacted with an alkynone, typically at elevated temperatures.
-
The intermediate aminodienone undergoes cyclodehydration to form the pyridine ring.
-
Modern variations may use reagents like N-Iodosuccinimide to facilitate the cyclization under milder conditions.[4]
One-Pot Three-Component Synthesis of Fused Pyridines
An efficient method that combines multiple steps in a single operation, often utilizing green chemistry principles.[4]
-
A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).[4]
-
The reaction mixture is stirred at 80°C for 4 to 7 hours, with progress monitored by TLC.[4]
-
Upon completion, 50 mL of water is added to the flask, causing the solid product to precipitate.[4]
-
The solid is collected by filtration, washed with water, and purified by recrystallization from ethanol.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows and reaction pathways for the described pyridine synthesis methodologies.
Conclusion
While this compound provides a direct entry point for the synthesis of polysubstituted pyridines via functionalization, a rich variety of de novo synthetic methods offer powerful and flexible alternatives. Classical methods like the Hantzsch and Kröhnke syntheses are robust and high-yielding, while modern multicomponent and transition-metal-catalyzed reactions provide rapid access to complex pyridine structures with high efficiency and atom economy.[10][11] The choice of synthetic strategy will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational data and protocols to enable an informed decision for the efficient construction of target pyridine-containing molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Efficacy of Palladium Precatalysts for Cross-Coupling Reactions of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of bromopyridines is a cornerstone of modern synthetic chemistry, pivotal in the creation of novel pharmaceuticals and functional materials. The choice of the palladium precatalyst is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of these transformations. This guide provides an objective comparison of the performance of various palladium precatalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions involving bromopyridine substrates, supported by experimental data.
The pyridine nitrogen can coordinate with the palladium catalyst, which may inhibit the catalytic cycle, making the careful selection of the precatalyst and reaction conditions crucial for successful outcomes.[1] Precatalysts offer advantages over generating the active catalytic species in situ from a palladium source and a separate ligand, as they provide a 1:1 ligand-to-metal ratio and often lead to more reproducible results.
Comparative Performance of Palladium Precatalysts
The efficacy of a palladium precatalyst is intrinsically linked to the nature of its ancillary ligand and the specific cross-coupling reaction. Below is a comparative overview of commonly used precatalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions of bromopyridines.
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with the potentially coordinating bromopyridine substrate.
| Entry | Bromopyridine Substrate | Boronic Acid Partner | Palladium Precatalyst / System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | G3 XPhos Palladacycle | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂ / cataCXium® A | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 92 |
| 3 | 4-Bromopyridine | 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 4 | 88 |
| 4 | 2,6-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / IPr-HCl | K₂CO₃ | Acetonitrile/H₂O | RT | 12 | >90 (mono-arylation)[2] |
| 5 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Anhydrous Toluene | 100 | - | -[1] |
Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyridines. The selection of a suitable palladium precatalyst and ligand is critical to overcome challenges associated with the electron-deficient nature of the pyridine ring.[3]
| Entry | Bromopyridine Substrate | Amine Partner | Palladium Precatalyst / System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | Toluene | 100 | 18 | 86 |
| 2 | 3-Bromo-2-aminopyridine | Aniline | BrettPhos Precatalyst | LiHMDS | Toluene | 100 | 18 | 75 |
| 3 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | - | 55-98[4] |
| 4 | 5-Bromo-2-chloropyridine | Morpholine | Pd(I) Dimer Precatalyst | NaOt-Bu | Dioxane | 80-100 | 1-3 | 73[5] |
| 5 | 6-Bromopyridin-3-amine | Amine | G4 XPhos Palladacycle | LiHMDS | Anhydrous THF | 65 | 16 | -[1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of published research. Below are representative experimental protocols for the cross-coupling reactions cited in this guide.
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine
This protocol is a general procedure based on established methodologies for the Suzuki-Miyaura coupling of bromopyridines.
Materials:
-
6-Bromopyridin-3-amine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6-Bromopyridin-3-amine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[1]
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction's progress. Upon completion, cool the reaction mixture to room temperature.
-
The reaction can be worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated.
-
Purify the residue by silica gel column chromatography to afford the desired product.[1]
Protocol 2: Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine
This protocol provides a general method for the Buchwald-Hartwig amination of bromopyridines.
Materials:
-
6-Bromopyridin-3-amine
-
Amine coupling partner
-
G4 XPhos Palladacycle
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, to a vial, add the G4 XPhos Palladacycle.
-
Outside the glovebox, in a separate flame-dried flask under argon, add 6-Bromopyridin-3-amine, the amine coupling partner, and anhydrous THF.[1]
-
Add LiHMDS.
-
Heat the reaction mixture at 65 °C for 16 hours.[1]
-
After cooling to room temperature, the reaction can be worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The cycle involves the interchange between Pd(0) and Pd(II) oxidation states.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
This diagram outlines a typical laboratory workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.
References
A Comparative Guide to DFT Studies on the Oxidative Addition of Bromopyridines to Palladium(0)
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of bromopyridines to a Palladium(0) complex is a critical initiation step in numerous palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the mechanisms and energetics of this transformation, providing insights that guide catalyst design and reaction optimization. This guide offers a comparative overview of key findings from DFT studies on this topic, presenting quantitative data, detailed computational protocols, and a visual representation of the reaction mechanism.
Mechanistic Overview
The oxidative addition of a bromopyridine to a Pd(0) complex, typically stabilized by phosphine ligands, is generally understood to proceed through the formation of a pre-reactive complex, followed by the cleavage of the C-Br bond and the formation of a Pd(II) species. Two primary mechanistic pathways are often considered: a concerted three-centered transition state and a two-step S_NAr-type (nucleophilic aromatic substitution) or dissociative pathway. The preferred pathway is influenced by factors such as the electronic and steric properties of the phosphine ligands, the position of the bromine and nitrogen atoms on the pyridine ring, and the solvent environment.
The nitrogen atom in the pyridine ring plays a significant role in modulating the reactivity of the C-Br bond. Its electron-withdrawing nature can influence the stability of intermediates and transition states, leading to regioselectivity in the oxidative addition to poly-halogenated pyridines.
Quantitative Data Comparison
The following table summarizes the calculated activation energies (ΔG‡) for the oxidative addition of various bromopyridines to different Palladium(0) phosphine complexes, as reported in the literature. These values provide a quantitative measure of the kinetic feasibility of the reaction under different catalytic conditions.
| Bromopyridine | Palladium(0) Catalyst | C-Br Bond Position | Activation Energy (ΔG‡) (kcal/mol) | Reference |
| 2,3-Dibromopyridine | Pd(PPh₃)₂ | C2-Br | 18.1 | [1] |
| 2,3-Dibromopyridine | Pd(PPh₃)₂ | C3-Br | 22.3 | [1] |
| 2,3-Dibromopyridine | Pd(BINAP) | C2-Br | 16.9 | [1] |
| 2,3-Dibromopyridine | Pd(BINAP) | C3-Br | 20.8 | [1] |
| 2,3-Dibromopyridine | Pd(XANTPHOS) | C2-Br | 19.5 | [1] |
| 2,3-Dibromopyridine | Pd(XANTPHOS) | C3-Br | 23.1 | [1] |
Note: The activation energies are for the rate-determining transition state of the oxidative addition step.
Experimental and Computational Protocols
The DFT calculations cited in this guide generally employ the following methodologies. It is important to note that specific details may vary between studies, and consulting the original publications is recommended for a comprehensive understanding.
General Computational Details:
-
Density Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for geometry optimizations and frequency calculations. Other functionals such as M06 may also be employed.
-
Basis Sets: A mixed basis set approach is typical. For the palladium atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is frequently used. For all other atoms (C, H, N, P, Br), the 6-31G(d) basis set is a common choice.
-
Solvation Model: To account for the effect of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is often applied. Tetrahydrofuran (THF) or other relevant organic solvents are typically modeled.
-
Geometry Optimization: Full geometry optimizations of all stationary points (reactants, pre-reactive complexes, transition states, and products) are performed without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are carried out at the same level of theory as the geometry optimizations to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermochemical data, including Gibbs free energies.
-
Software: The Gaussian suite of programs is the most widely used software package for these types of calculations.
Mechanistic Pathway Visualization
The following diagram, generated using the DOT language, illustrates the generalized concerted pathway for the oxidative addition of a bromopyridine to a Palladium(0) complex.
This diagram illustrates the progression from the initial reactants, through the formation of a pre-reactive π-complex, to the three-centered transition state where the C-Br bond is broken, and finally to the formation of the cis-palladium(II) product. The phosphine ligands (L) play a crucial role in stabilizing the palladium center throughout this process.
References
A Comparative Guide to New Ligands for the Cross-Coupling of 2,3,5-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted heteroaromatics is a cornerstone of modern medicinal chemistry and materials science. 2,3,5-Tribromopyridine is a versatile scaffold, offering multiple reaction sites for the introduction of molecular complexity through cross-coupling reactions. The choice of ligand is paramount in controlling the regioselectivity and efficiency of these transformations. This guide provides a comparative overview of various ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this compound and its close analogs, supported by experimental data and detailed protocols.
Data Presentation: Ligand Performance in Cross-Coupling Reactions
The following tables summarize the performance of various phosphine ligands in palladium-catalyzed cross-coupling reactions of halogenated pyridines. While specific comparative data for this compound is limited in the reviewed literature, the presented data for analogous substrates provides valuable insights into ligand efficacy.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The choice of ligand significantly influences the yield and regioselectivity of the reaction. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the C-Br bond.
| Ligand | Catalyst Precursor | Base | Solvent | Substrate | Product Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine | Moderate to Good | [1] |
| SPhos | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | up to 81% | [1] |
| BINAP | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | Moderate | [1] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 4-Chlorotoluene | 98 | [2] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | 2-MeTHF | 4-Chlorotoluene | 97 | [2] |
Table 2: Buchwald-Hartwig Amination of Halogenated Pyridines
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The selection of the appropriate ligand is crucial for achieving high yields, particularly with less reactive aryl bromides and challenging amine substrates.
| Ligand | Catalyst Precursor | Base | Solvent | Substrate | Amine | Product Yield (%) | Reference |
| BINAP | [Pd₂(dba)₃] | NaOtBu | Toluene | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | 60 | [3] |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | Aryl Bromide | Amide | Good to Excellent | [4] |
| BrettPhos | Pd G3 | NaOtBu | Toluene | Aryl Chloride | Primary Amine | High | [4] |
| RuPhos | Pd G2 | K₃PO₄ | 1,4-Dioxane | Heteroaryl Bromide | Secondary Amine | High | [4] |
Table 3: Sonogashira Coupling of Halogenated Pyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The choice of ligand can influence the reaction's efficiency and tolerance to various functional groups.
| Ligand | Catalyst Precursor | Co-catalyst | Base | Solvent | Substrate | Alkyne | Product Yield (%) | Reference | |---|---|---|---|---|---|---|---| | PPh₃ | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Aryl Halide | Terminal Alkyne | 89 |[5] | | PPh₃ | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 2-Amino-3-bromopyridine | Terminal Alkyne | 72-96 |[6] | | None (ligandless) | PdCl₂ | CuI | Et₃N | DMF | 3-Bromo-2-aminopyridine | Phenylacetylene | 92 |[6] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, palladium precursor, phosphine ligand, and base.
-
Add the degassed solvent to the Schlenk tube.
-
Seal the tube and heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Phosphine ligand (if required, 4-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium precursor, CuI, and the phosphine ligand (if used).
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 25-100 °C) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.
Mandatory Visualization
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,3,5-Tribromopyridine: A Comprehensive Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 2,3,5-Tribromopyridine, a compound utilized in pharmaceutical development, agricultural chemistry, and material science.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous chemical.[2] Primary hazards include corrosiveness, acute toxicity, and irritation.[2] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3][4] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3][5] | Protects eyes from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[3][5] | Prevents skin contact. |
| Respiratory Protection | Use in a chemical fume hood. If a hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[3][6] | Avoids inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous waste.[5][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][8]
Experimental Protocol for Waste Collection:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused or unwanted product, reaction byproducts, contaminated labware (e.g., pipette tips, filter paper), and spill cleanup materials.
-
This waste must be segregated as halogenated organic waste .[5][9] Do not mix it with non-halogenated solvents or other incompatible waste streams.[9]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request and Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][7]
-
Provide an accurate description of the waste, including its composition and quantity.
-
The recommended method for final disposal is high-temperature incineration at a licensed hazardous waste facility.[7][13]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[5][7]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[5][12]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by a thorough washing with soap and water.[7][10] All cleaning materials must also be disposed of as hazardous waste.[7]
-
PPE Disposal: Dispose of any contaminated PPE as hazardous waste.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H2Br3N | CID 628798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. shecu.chula.ac.th [shecu.chula.ac.th]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
Essential Safety and Logistical Information for Handling 2,3,5-Tribromopyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2,3,5-Tribromopyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available data for similar compounds and its GHS classification, it should be treated as a hazardous substance.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[4] Dispose of contaminated gloves after use.[5] |
| Eye and Face Protection | Safety glasses with side shields or goggles | A face shield may be required for splash hazards.[3] |
| Skin and Body Protection | Laboratory coat | A chemical-resistant apron or coveralls should be worn over the lab coat.[6] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with appropriate cartridges if working outside a fume hood or if dust/vapors are generated.[5][7] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is essential when working with this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[2][5]
-
Pre-use Inspection: Before starting any work, inspect all PPE for integrity. Ensure all necessary equipment for the experiment and for potential spills is within reach.
Weighing and Dispensing
-
Containment: When weighing the solid compound, do so in a fume hood to avoid inhalation of any airborne particles.
-
Transfer: Use appropriate tools (e.g., spatula, powder funnel) to transfer the chemical, minimizing the creation of dust.
Experimental Use
-
Reaction Setup: All reactions involving this compound should be conducted in a closed system or under continuous extraction ventilation within a fume hood.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or releases.
Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Measures |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][8] Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[5] Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[4][8] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect any solid this compound waste, including contaminated absorbents from spills, in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[9]
Final Disposal
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2] Do not pour down the drain or dispose of in regular trash.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C5H2Br3N | CID 628798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. osha.gov [osha.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
